3-bromo-5-(trifluoromethoxy)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGHZQEJXZFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275853 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346521-23-0 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-5-(trifluoromethoxy)-1H-indazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route, spectroscopic signature, chemical reactivity, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical scaffold.
Introduction: The Strategic Value of Substituted Indazoles
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anti-cancer agents.[2][3] The strategic functionalization of the indazole core is a key approach in the modulation of a compound's pharmacological profile.
The subject of this guide, this compound, features two key substituents that are highly valued in modern drug design:
-
The 3-Bromo Group: The bromine atom at the C3 position serves as a versatile synthetic handle. It readily participates in a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and facilitating the exploration of structure-activity relationships (SAR).[3]
-
The 5-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful modulator of physicochemical properties.[4] It is one of the most lipophilic substituents used in drug design, which can significantly enhance a molecule's ability to cross cellular membranes.[5][6] Furthermore, its strong electron-withdrawing nature and high metabolic stability can improve a drug candidate's pharmacokinetic profile.[4][7]
This guide aims to provide a foundational understanding of this compound, empowering researchers to unlock its potential in their scientific endeavors.
Physicochemical Properties
The anticipated physicochemical properties of this compound are summarized in the table below. These values are predicted based on its structure and data from analogous compounds, providing a valuable starting point for experimental design.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₄BrF₃N₂O | - |
| Molecular Weight | 281.03 g/mol | - |
| CAS Number | Not yet assigned | - |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Predicted LogP | 3.8 | ChemAxon |
| Predicted pKa | 11.5 (acidic), -1.2 (basic) | ChemAxon |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Polar Surface Area | 41.8 Ų | - |
Synthesis and Purification
While a definitive, published synthetic route for this compound is not yet widely available, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of substituted indazoles.[8][9] The proposed route, commencing from the readily available 2-methyl-4-(trifluoromethoxy)aniline, is outlined below.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-bromo-5-(trifluoromethoxy)-1H-indazole
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document moves beyond a simple recitation of methods, offering a narrative grounded in scientific expertise and practical application. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The specific substitution pattern of this compound, featuring a bromine atom, a trifluoromethoxy group, and the indazole core, suggests a unique chemical entity with potential applications in medicinal chemistry. The bromine atom can serve as a handle for further synthetic modifications, while the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. Accurate and unambiguous structural confirmation is paramount for any future development of this molecule.
This guide will detail a multi-technique approach to the structural elucidation of this compound (CAS No. 1346521-23-0, Molecular Formula: C₈H₄BrF₃N₂O)[2][3]. We will delve into the rationale behind the selection of analytical techniques and provide detailed experimental protocols, culminating in a confident assignment of its chemical structure.
Proposed Synthetic Pathway
A potential starting material for this synthesis is 2-amino-4-(trifluoromethoxy)toluene. The synthesis could proceed through the following key steps:
-
Diazotization and Sandmeyer Reaction: The amino group of 2-amino-4-(trifluoromethoxy)toluene can be converted to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a cyano group, yielding 2-cyano-4-(trifluoromethoxy)toluene.
-
Bromination: Regioselective bromination of the aromatic ring would be the next crucial step. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3-bromo isomer.
-
Indazole Ring Formation: The 2-cyano-3-bromo-5-(trifluoromethoxy)benzonitrile can then be converted to the corresponding indazole. This is often achieved by reaction with hydrazine hydrate, which facilitates the cyclization to form the pyrazole ring of the indazole system.
Further optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a high yield and purity of the final product.
Structural Elucidation Workflow
The comprehensive characterization of this compound necessitates a combination of spectroscopic techniques. The following workflow provides a logical and efficient approach to confirming its structure.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.
Mass Spectrometry: The First Glimpse of the Molecule
Mass spectrometry (MS) provides the crucial initial evidence for the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Results and Interpretation:
The mass spectrum is expected to exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
| Ion | Expected m/z (for C₈H₄⁷⁹BrF₃N₂O) | Expected m/z (for C₈H₄⁸¹BrF₃N₂O) |
| [M+H]⁺ | 280.9586 | 282.9566 |
The high-resolution mass measurement will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₈H₄BrF₃N₂O). Fragmentation analysis can also provide valuable structural information. Common fragmentation pathways for indazoles involve cleavage of the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, will allow for the unambiguous assignment of all proton, carbon, and fluorine atoms in the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube[4].
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring.
-
Aromatic Protons: The benzene portion of the indazole ring will exhibit a characteristic splitting pattern. We can predict three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 will appear as a doublet, coupled to the proton at C6. The trifluoromethoxy group will influence the chemical shifts of the neighboring protons.
-
N-H Proton: The N-H proton of the indazole ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon attached to the bromine (C3) will be significantly shielded. The carbon attached to the trifluoromethoxy group (C5) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons can be predicted based on substituent effects.
-
Trifluoromethoxy Carbon: The carbon of the OCF₃ group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).
Predicted ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum is a key diagnostic tool for confirming the presence and environment of the trifluoromethoxy group.
-
A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of trifluoromethoxy groups attached to an aromatic ring.
2D NMR Spectroscopy for Unambiguous Assignments:
-
COSY: Will reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons.
-
HSQC: Will correlate each proton signal with its directly attached carbon atom.
-
HMBC: Will show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the positions of the substituents.
Caption: A diagram illustrating some of the key expected HMBC correlations for this compound.
X-ray Crystallography: The Definitive Structure
For an unequivocal confirmation of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals of the purified compound need to be grown. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection and Structure Refinement: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are then processed and refined to yield a three-dimensional model of the molecule.
Expected Results and Interpretation:
The X-ray crystal structure will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It will definitively confirm the connectivity of all atoms and the substitution pattern on the indazole ring.
Conclusion
The structural elucidation of this compound is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. By employing a systematic and multi-faceted analytical approach, as outlined in this guide, researchers can confidently and accurately determine its molecular architecture. The combination of mass spectrometry and a suite of NMR techniques provides a robust and self-validating dataset. When available, single-crystal X-ray diffraction offers the ultimate confirmation. This comprehensive characterization is the bedrock upon which all future research and development of this promising molecule will be built.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
-
Supporting Information - AWS. [Link]
-
ACS Publications. Metal-Free Trifluoromethylation of Indazoles. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Lead Sciences. 5-Bromo-3-(trifluoromethyl)-1H-indazole. [Link]
- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Googleapis.com. WO 2009/144554 A1.
- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
ChemRxiv. Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
ResearchGate. 13C NMR of indazoles. [Link]
-
PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubChemLite. 3-bromo-5-(trifluoromethyl)-1h-1,2,4-triazole. [Link]
-
北京欣恒研科技有限公司. This compound - CAS:1346521-23-0. [Link]
Sources
The Trifluoromethoxy Indazole Scaffold: A Technical Guide to Unlocking Diverse Biological Activities
Introduction: The Strategic Convergence of Two Privileged Moieties
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. A particularly fruitful strategy has been the combination of a "privileged scaffold"—a molecular framework known to interact with a range of biological targets—with a functional group that imparts advantageous physicochemical properties. This guide delves into the synergistic combination of the indazole core and the trifluoromethoxy (-OCF3) group, a pairing that has yielded a wealth of biologically active molecules.
The indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, is a cornerstone of drug discovery.[1][2] Its structural resemblance to purines allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[3][4] This inherent bioactivity has led to the development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib and axitinib.[3][5]
Complementing the indazole scaffold is the trifluoromethoxy group. This moiety is far more than a simple bioisostere for a methoxy group. The strong electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic properties of the molecule, while the exceptional strength of the carbon-fluorine bond confers high metabolic stability.[6][7] The -OCF3 group is also highly lipophilic, which can enhance membrane permeability and improve oral bioavailability—critical factors in drug design.[6][7]
This technical guide provides an in-depth exploration of the biological activities of trifluoromethoxy-substituted indazoles, with a focus on their applications as kinase inhibitors and ion channel modulators. We will examine the causality behind experimental design, provide detailed protocols for key assays, and visualize the complex signaling pathways these compounds modulate.
I. Anticancer Activity: Targeting Key Oncogenic Drivers
The most extensively explored therapeutic area for trifluoromethoxy indazoles is oncology. Their ability to function as ATP-competitive inhibitors has made them potent antagonists of various protein kinases that are critical for tumor growth, proliferation, and survival.
A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), which initiate downstream signaling cascades that promote malignant phenotypes. Trifluoromethoxy indazoles have shown significant promise in targeting key RTKs like c-Met and VEGFR.
The c-Met/HGF signaling pathway is a crucial regulator of cell proliferation, migration, and invasion.[8] Its hyperactivity is linked to numerous cancers, and resistance to other targeted therapies, such as EGFR inhibitors.[9][10] Trifluoromethoxy indazoles can be designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT.[8]
B. Quantitative Bioactivity Data
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and various cancer cell lines. The substitution pattern on both the indazole and phenyl rings significantly influences potency.
| Compound ID | R¹ Substituent (Indazole C5) | Target Cells | IC50 (µM) | Reference |
| 5f | 4-trifluoromethoxy | Hep-G2 (Hepatoma) | > 5b, 5e, 5j | [11] |
| 6o | (structure-specific) | K562 (Leukemia) | 5.15 | [11] |
| AKE-72 | (structure-specific) | BCR-ABL WT | <0.0005 | [4] |
| AKE-72 | (structure-specific) | BCR-ABL T315I | 0.009 | [4] |
| 2f | (structure-specific) | 4T1 (Breast Cancer) | 0.23–1.15 | [12] |
Note: This table presents a selection of data to illustrate the potency of indazole derivatives. The specific contribution of the trifluoromethoxy group varies with the overall molecular structure. Compound 5f , with a 4-trifluoromethoxy substituent, demonstrated notable anti-proliferative activity against Hep-G2 cells.[11] Compound 6o showed a promising inhibitory effect against the K562 leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells.[11] Furthermore, the highly potent pan-BCR-ABL inhibitor AKE-72 , which incorporates a trifluoromethylphenyl group, displayed remarkable efficacy against both wild-type and resistant mutant forms of the kinase.[4]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining the IC50 values of kinase inhibitors. The choice of this assay is based on its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it a gold standard in academic and industrial drug discovery labs.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase (e.g., recombinant human c-Met) and substrate (e.g., Poly(Glu, Tyr) 4:1) concentrations should be optimized for linear ADP production over the reaction time.
-
Prepare a 10 mM stock solution of the trifluoromethoxy indazole inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Prepare ATP solution at a concentration of 2X the desired final concentration (e.g., 20 µM, corresponding to the approximate Km of c-Met for ATP).
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or vehicle (buffer with DMSO) to the wells of a white, opaque 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution, followed by 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: A well-known c-Met inhibitor (e.g., Crizotinib) should be run in parallel to validate assay performance.
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor.
-
Background Control (100% Inhibition): Wells containing substrate, ATP, and vehicle, but no kinase enzyme. The signal from these wells is subtracted from all other measurements.
II. Ion Channel Modulation: Targeting TRPM8
Beyond their role as kinase inhibitors, trifluoromethoxy-containing compounds have emerged as potent modulators of ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
A. Mechanism of Action: TRPM8 Antagonism
TRPM8 is a non-selective cation channel primarily known as the body's principal cold and menthol sensor.[13][14] It is expressed in sensory neurons and has been implicated in various pathological conditions, including migraine, neuropathic pain, and prostate cancer.[13][15][16] Genome-wide association studies have even linked TRPM8 to a reduced risk of migraine.[15] Trifluoromethoxy-containing antagonists bind to the TRPM8 channel, preventing its activation by cold temperatures or chemical agonists. This blockade inhibits the influx of cations (like Ca2+) and subsequent neuronal signaling, thereby alleviating symptoms associated with channel overactivity.[16]
B. Clinical Significance and Lead Compounds
The therapeutic potential of TRPM8 antagonists has led to the development of clinical candidates. For instance, AMG 333, a potent and selective TRPM8 antagonist containing a trifluoromethoxy-phenyl group, was advanced into clinical trials for the treatment of migraine.[15] The development of such compounds involved extensive medicinal chemistry efforts to optimize druglike properties, including the reduction of CYP3A4 induction liability and improvement of pharmacokinetics.[15]
C. Experimental Protocol: Calcium Influx Assay using Fluo-4 AM
Rationale: Since TRPM8 is a calcium-permeable channel, its activation can be measured by monitoring changes in intracellular calcium concentration. The Fluo-4 AM assay is a widely used method for this purpose. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. This assay is chosen for its high sensitivity and suitability for high-throughput screening of channel modulators.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human TRPM8 channel (e.g., HEK293-hTRPM8) under standard conditions.
-
Plate the cells in a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and a mild non-ionic surfactant like Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with the salt solution to remove excess dye.
-
Add 100 µL of the salt solution containing the desired concentrations of the trifluoromethoxy indazole antagonist (or vehicle control) to the wells.
-
Incubate at room temperature for 10-20 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the reader to measure fluorescence at appropriate excitation (~494 nm) and emission (~516 nm) wavelengths.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of a TRPM8 agonist (e.g., Menthol or Icilin) to stimulate the channel.
-
Continue to record the fluorescence signal for 2-5 minutes to capture the full calcium influx response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the antagonist concentration and fit to a dose-response curve to determine the IC50.
-
Conclusion and Future Perspectives
The strategic incorporation of the trifluoromethoxy group onto the privileged indazole scaffold has proven to be a powerful approach in modern drug discovery. This combination yields compounds with potent and diverse biological activities, most notably as inhibitors of oncogenic kinases and modulators of pain-related ion channels. The unique physicochemical properties imparted by the -OCF3 group—enhanced metabolic stability and modulated lipophilicity—address key challenges in developing viable drug candidates.
The detailed experimental protocols provided herein for kinase inhibition and calcium influx assays represent foundational workflows for the evaluation of these compounds. As our understanding of complex disease biology deepens, the trifluoromethoxy indazole framework will undoubtedly serve as a versatile platform for designing next-generation therapeutics targeting a wide array of proteins. Future research will likely focus on refining selectivity profiles to minimize off-target effects and exploring novel applications in other disease areas, such as neurodegeneration and inflammatory disorders.
References
- Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Benchchem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
- Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. PubMed.
- Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Publications.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists. PubMed.
- Computational study on novel natural inhibitors targeting c-MET. PMC - PubMed Central.
- Therapeutic potential of TRPM8 antagonists in prostate cancer. PMC - NIH.
- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
- The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the strategies and methodologies central to the discovery of novel indazole derivatives. We will dissect synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed functionalizations, and connect these chemical approaches to their applications in targeting key protein classes, particularly protein kinases. This document is designed to serve as a comprehensive resource, blending foundational principles with advanced, field-proven insights to empower researchers in the rational design and development of next-generation indazole-based therapeutics.
The Indazole Core: A Foundation for Therapeutic Innovation
Indazole-containing compounds are prominent in the landscape of modern pharmaceuticals, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] The scaffold's power lies in its rigid, planar structure and the strategic placement of two nitrogen atoms. This arrangement provides a precise geometry for hydrogen bonding and other non-covalent interactions within protein active sites, while the benzene ring offers a rich canvas for substitution to fine-tune properties like solubility, metabolic stability, and target selectivity.
Unlike many heterocyclic systems, indazoles are rarely found in nature, making their discovery and development a triumph of synthetic and medicinal chemistry.[4][5] The thermodynamic stability of the 1H-indazole tautomer over the 2H form is a key consideration in both synthesis and biological activity.[4] Marketed drugs such as the kinase inhibitors Pazopanib and Entrectinib, and the PARP inhibitor Niraparib, underscore the clinical and commercial success of this scaffold.[4][6]
Strategic Synthesis of the Indazole Nucleus
The construction and subsequent functionalization of the indazole core are pivotal to any discovery program. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, scalability, and tolerance of various functional groups.
Classical Cyclization Strategies
Traditional methods for forming the indazole ring often rely on intramolecular cyclization of appropriately substituted benzene precursors. These methods, while foundational, remain relevant for specific applications. A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts like Cu(OAc)₂·H₂O at relatively low temperatures.[4] This strategy provides a reliable entry point to a variety of substituted indazoles.
Modern Catalytic Approaches for Core Elaboration
The advent of transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, and indazoles are no exception.[7][8] These modern methods offer unparalleled efficiency and precision, particularly for late-stage functionalization, a critical capability in lead optimization.[9]
-
Palladium- and Rhodium-Catalyzed Cross-Coupling: These reactions are workhorses for installing aryl, alkyl, and other groups at various positions of the indazole ring. For instance, rhodium-catalyzed amination using anthranil as a reagent provides a redox-neutral pathway to 1H-indazoles in good to excellent yields.[4] While effective, the cost of rhodium can be a drawback. To address this, synergistic cobalt and copper catalytic systems have been developed as more economical alternatives.[4]
-
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials (e.g., halogenated indazoles). This strategy is increasingly used for introducing substituents directly onto the indazole core, streamlining the synthesis of compound libraries for screening.
The choice between these strategies is a critical aspect of experimental design. Classical methods may be preferred for large-scale synthesis of a core intermediate, while modern catalytic methods provide the flexibility needed for rapid analogue synthesis during structure-activity relationship (SAR) studies.
Indazole Derivatives as Potent Kinase Inhibitors
A major focus of indazole-based drug discovery has been the inhibition of protein kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[1][10] The indazole scaffold is adept at mimicking the purine core of ATP, allowing it to bind competitively to the enzyme's active site.
Targeting Oncogenic Kinase Pathways
Indazole derivatives have been successfully developed to target a range of kinases implicated in cancer, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various tumors.[11] Numerous 1H-indazole derivatives have been identified as potent FGFR inhibitors.[4]
-
Extracellular Signal-Regulated Kinases (ERK1/2): As key components of the MAPK signaling pathway, ERK1/2 are prime targets in cancers with BRAF mutations. Indazole amides have shown potent inhibition of ERK activity.[12]
-
ROS1 and ALK: Gene fusions involving ROS1 and ALK are oncogenic drivers in non-small cell lung cancer (NSCLC).[13] Entrectinib is a potent, CNS-active inhibitor of ROS1, ALK, and the TRK family of kinases.[13][14]
The mechanism of action for these inhibitors typically involves blocking the kinase's ability to phosphorylate its downstream substrates, thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.[15]
Lead Discovery and Optimization Workflow
The path from a novel chemical entity to a drug candidate is a systematic process of design, synthesis, and testing.
The Drug Discovery Funnel
A typical workflow begins with a large library of compounds and progressively narrows the field to the most promising candidates.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization. They involve systematically modifying the structure of a "hit" compound to understand how chemical changes affect biological activity.[16][17] The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). For indazole derivatives, key positions for modification include the N1 and C3, C4, and C6 positions of the indazole ring.[4]
Table 1: Illustrative SAR Data for a Hypothetical Indazole Kinase Inhibitor Series
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C6-position) | Kinase IC₅₀ (nM) |
| IND-001 | H | Phenyl | H | 520 |
| IND-002 | Methyl | Phenyl | H | 250 |
| IND-003 | H | 4-Fluorophenyl | H | 110 |
| IND-004 | H | Phenyl | 2,6-dichlorophenyl | 69.1 |
| IND-005 | Methyl | 4-Fluorophenyl | 2,6-dichlorophenyl | 30.2 |
This data is illustrative. Real SAR tables would include more extensive data points and various measured properties.
The SAR analysis reveals that substitutions at different positions on the 1H-indazole scaffold can significantly impact inhibitory activity.[4] For instance, adding specific substituents to the C6 position can lead to potent FGFR1 inhibition, while modifications at the C3 position are also crucial for strong inhibitory effects.[4]
Case Study: Niraparib, a PARP Inhibitor
Niraparib (Zejula®) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[18] It is approved for the maintenance treatment of recurrent ovarian cancer.[18][19] The discovery of Niraparib is a prime example of successful indazole-based drug design. Its development involved identifying a key pharmacophore and then optimizing its properties to achieve high potency and favorable pharmacokinetics. In clinical trials, Niraparib significantly prolonged progression-free survival in patients regardless of their BRCA mutation status.[20]
Experimental Protocols
General Protocol for N1-Alkylation of an Indazole Core
Causality: Selective alkylation at the N1 position is often desired to block a potential metabolic site and to orient substituents into a specific region of the target's binding pocket. The use of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO facilitates the deprotonation of the indazole N-H, forming the nucleophilic indazolide anion, which then reacts with the alkylating agent.
-
Preparation: To a solution of the starting 3-amino-indazole (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add powdered potassium hydroxide (KOH, 1.5 eq) at room temperature.
-
Reaction: Stir the resulting suspension for 30 minutes. Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 eq) portion-wise.
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N1-alkylated indazole.[16]
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In Vitro Kinase Inhibition Assay (Radiometric)
Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate peptide. Inhibition of this process by a test compound provides a direct measure of its potency (IC₅₀). The use of [γ-³²P]ATP provides a highly sensitive detection method.
-
Reagents: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT). Prepare substrate peptide, [γ-³²P]ATP, and purified kinase enzyme.
-
Compound Preparation: Serially dilute the indazole test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and test compound (or DMSO for control) in the reaction buffer.
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter paper (representing the phosphorylated substrate) using a scintillation counter.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[21][22] Its proven success, particularly in oncology, ensures that it will remain a focus of intensive research.[3][5] Future efforts will likely concentrate on several key areas: exploring new biological targets beyond kinases, developing even more efficient and sustainable synthetic methodologies like photocatalysis and flow chemistry, and applying computational methods and artificial intelligence to accelerate the design-synthesize-test cycle. The versatility and proven track record of the indazole core position it as a key player in the future of medicine.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Zhang, L., & Ritter, T. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(6), 2399–2414. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1384-1413. [Link]
-
Selwood, D. L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6286–6302. [Link]
-
Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]
-
Das, S., & Jana, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1937-1951. [Link]
-
Oncology News Central. Entrectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
-
Scott, L. J. (2017). Niraparib: First Global Approval. Drugs, 77(9), 1029–1034. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Entrectinib? Patsnap Synapse. [Link]
-
Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(22), 5555-5559. [Link]
-
Various Authors. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
-
Wikipedia. (n.d.). Entrectinib. Wikipedia. [Link]
-
Wang, C., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 7(53), 33267-33281. [Link]
-
AdisInsight. (2025). Niraparib - Janssen/Merck/GSK. AdisInsight. [Link]
-
Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-422. [Link]
-
Addeo, A., et al. (2020). Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. Expert Opinion on Drug Safety, 19(1), 13-21. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Various Authors. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF. [Link]
-
Drug Discovery and Development. (2022). Niraparib promoted long-term progression-free survival benefit in Phase 3 advanced ovarian cancer study. Drug Discovery and Development. [Link]
-
Wang, D., et al. (2019). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 26(35), 6495-6517. [Link]
-
Kumar, M. S., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Liu, Y., et al. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 8(19), 5366-5372. [Link]
-
ClinicalTrials.gov. (n.d.). A Study of Niraparib in Patients With Ovarian Cancer Who Have Received Three or Four Previous Chemotherapy Regimens. ClinicalTrials.gov. [Link]
-
Volynsky, A. V., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Medicinal Chemistry, 28(32), 6649-6658. [Link]
-
Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]
-
Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]
-
Wikipedia. (n.d.). Niraparib. Wikipedia. [Link]
-
Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entrectinib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. Niraparib - Wikipedia [en.wikipedia.org]
- 21. ijsdr.org [ijsdr.org]
- 22. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-bromo-5-(trifluoromethoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-bromo-5-(trifluoromethoxy)-1H-indazole. As a unique molecular entity, direct, publicly available spectroscopic data is limited. Therefore, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict the characteristic spectral features. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a robust predictive framework for compound verification and characterization.
The indazole core is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethoxy group at the 5-position and a bromine atom at the 3-position imparts distinct electronic and lipophilic properties. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various experimental contexts.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is characterized by a bicyclic aromatic system containing two nitrogen atoms, with a bromine substituent on the pyrazole ring and a trifluoromethoxy group on the benzene ring.
Chemical Structure:
The following sections will detail the predicted spectroscopic data based on established principles and comparison with related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | d | ~9.0 |
| H-6 | ~7.5 | dd | ~9.0, ~2.0 |
| H-7 | ~7.9 | d | ~2.0 |
| N-H | >10.0 | br s | - |
-
Causality of Predictions: The predictions are based on the analysis of related indazole structures. The downfield shift of H-4 and H-7 is attributed to the anisotropic effect of the fused ring system and the electron-withdrawing nature of the adjacent substituents. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, N, O, F).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~120 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~145 (q, J ≈ 30 Hz) |
| C-6 | ~115 |
| C-7 | ~118 |
| C-7a | ~142 |
| -OCF₃ | ~121 (q, J ≈ 257 Hz) |
-
Expertise-Driven Insights: The quaternary carbon C-3, attached to bromine, is expected to be significantly shielded compared to an unsubstituted carbon. The carbon bearing the trifluoromethoxy group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethoxy group itself will also be a quartet with a large coupling constant.
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethoxy group.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₃ | ~ -58 | s |
-
Trustworthiness of the Protocol: The ¹⁹F NMR spectrum is expected to show a sharp singlet around -58 ppm, a characteristic chemical shift for the trifluoromethoxy group[1]. The absence of coupling to other fluorine or proton nuclei simplifies the spectrum, making it a reliable diagnostic tool for the presence of this functional group.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.
Predicted Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 280.9590 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by 2 m/z units. |
| [M-Br]⁺ | 201.0426 | A significant fragment corresponding to the loss of the bromine atom. |
-
Authoritative Grounding: The predicted exact mass is calculated based on the elemental composition C₈H₄BrF₃N₂O. The presence of the bromine isotope pattern is a definitive indicator for halogenated compounds.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for analyzing this type of molecule.
Diagram 2: Workflow for ESI Mass Spectrometry
Caption: A typical workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 5: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching |
| 1620-1580 | C=N, C=C | Aromatic ring stretching |
| 1250-1000 | C-O, C-F | Stretching |
| 800-600 | C-Br | Stretching |
-
Mechanistic Claims: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in the indazole ring. The strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O and C-F stretching vibrations of the trifluoromethoxy group[2].
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Diagram 3: Workflow for ATR-IR Spectroscopy
Sources
Introduction: The Strategic Combination of a Privileged Scaffold and a Unique Functional Group
An In-Depth Technical Guide to the Pharmacological Profile of Trifluoromethoxy-Substituted Indazoles
In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including several FDA-approved kinase inhibitors like pazopanib and axitinib.[2][3] The strategic functionalization of this scaffold is key to modulating its pharmacological properties.
A particularly impactful modification in modern drug design is the incorporation of the trifluoromethoxy (-OCF3) group.[4][5] This substituent is gaining significant attention for its unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile.[4][6] The trifluoromethoxy group is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly influence molecular interactions.[7][8] When appended to the indazole scaffold, the -OCF3 group can optimize potency, selectivity, and pharmacokinetic parameters, making trifluoromethoxy-substituted indazoles a highly promising class of molecules for drug discovery.[6]
This technical guide offers a comprehensive exploration of the pharmacological profile of trifluoromethoxy-substituted indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the physicochemical rationale behind their design, prevalent synthetic strategies, their prominent role as kinase inhibitors, and the critical structure-activity relationships that govern their activity. The guide is supported by detailed experimental protocols and data to provide a practical and authoritative resource for the field.
Physicochemical & Pharmacokinetic Rationale for Trifluoromethoxy Substitution
The decision to incorporate a trifluoromethoxy group into a drug candidate is a strategic choice aimed at leveraging its distinct properties to overcome common developmental hurdles. It is often compared to the more ubiquitous trifluoromethyl (-CF3) group, but possesses its own unique advantages.[8]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This inherent strength makes the -OCF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation.[4][7] This can lead to a longer in vivo half-life, reduced drug clearance, and improved bioavailability.[5]
-
Lipophilicity and Permeability: The -OCF3 group is one of the most lipophilic substituents used in drug design.[4] Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[7][8] This property also influences how the molecule binds to its target, often leading to increased potency.
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF3 substituent can significantly lower the pKa of nearby functionalities.[1] This modulation of acidity and basicity can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with target proteins.
-
Conformational Influence: The steric bulk and electronic nature of the -OCF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that fits more precisely into the target's binding site, thereby enhancing selectivity.
These properties make the trifluoromethoxy group a powerful tool for medicinal chemists to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and pharmacological profiles of drug candidates.[5][9]
Synthetic Strategies
The synthesis of trifluoromethoxy-substituted indazoles typically involves the preparation of a precursor molecule already bearing the -OCF3 group, followed by the construction of the indazole ring. While various methods for indazole synthesis exist, a common approach involves the cyclization of appropriately substituted hydrazones or the reductive cyclization of nitrobenzonitriles.[2][10] The trifluoromethoxy group itself can be introduced onto a phenolic precursor through oxidative desulfurization-fluorination or via a chlorination/fluorination sequence on an anisole derivative.[4]
A generalized synthetic workflow is depicted below. The key is the strategic placement of the trifluoromethoxy group on a starting material, such as a substituted phenol, which is then elaborated into the final indazole product.
Caption: Generalized synthetic workflow for trifluoromethoxy-substituted indazoles.
Pharmacological Profile: Potent and Selective Kinase Inhibition
A primary therapeutic application for trifluoromethoxy-substituted indazoles is in oncology, specifically as inhibitors of protein kinases.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The indazole scaffold is an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[11]
The trifluoromethoxy group plays a critical role in enhancing this inhibitory activity. Its lipophilicity allows it to access and form favorable interactions within hydrophobic pockets of the kinase domain. For example, in inhibitors of BCR-ABL, the -OCF3 group has been shown to occupy the deep myristate pocket, contributing significantly to binding affinity.[6] This can lead to highly potent and selective inhibition of specific kinases involved in cancer progression, such as FLT3, PDGFRα, and Kit.[11]
Targeted Kinase Signaling Pathway
Many indazole-based inhibitors target kinases within the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the MAPK signaling pathway by kinase inhibitors.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of representative indazole compounds. While specific data for trifluoromethoxy analogues can be proprietary, data for structurally similar trifluoromethyl-substituted compounds illustrate the scaffold's high potency. The substitution of -CF3 with -OCF3 is a common lead optimization strategy aimed at improving pharmacokinetic properties while maintaining or enhancing potency.[1][3]
| Compound ID | Target Kinase | Activity (IC50 / Ki) | Reference |
| Indazole 1 | TRKA | 1.6 nM | [1] |
| Aurora A | 26 nM | [1] | |
| Indazole 2 | Akt | 0.16 nM (Ki) | [1] |
| Indazole 3 | FLT3-D835Y | 5.64 nM | [1] |
| Indazole 4 | FGFR1 | 9.8 nM | [3] |
| Indazole 5 | VEGFR-2 | 34.5 nM | [3] |
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of indazole-based inhibitors. Key findings from various studies reveal several important trends:
-
Indazole Core Substitution: The position of substituents on the indazole ring is critical. For instance, moving a substituent from the 6-position to the 5-position can dramatically alter activity against specific kinases.[3]
-
Aryl Group Substitution: The nature and position of substituents on aryl rings attached to the indazole core significantly impact potency. Hydrophobic groups like alkyls or halogens, including trifluoromethoxy, are often favored.[3][12] The addition of fluorine atoms or methoxy groups at specific positions can lead to remarkable improvements in activity.[3]
-
Linker and Tail Groups: The linker connecting the indazole core to a terminal "tail" group and the composition of that tail group are vital for interacting with regions outside the immediate ATP-binding site. For example, incorporating a piperazine moiety can improve interactions and enhance cellular activity.[11][13]
Experimental Protocols: Validating Pharmacological Activity
To ensure scientific integrity, the pharmacological profile of these compounds must be validated through robust, reproducible experimental protocols.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a common method for quantifying kinase activity and the potency of inhibitors in a high-throughput format.
-
Reagent Preparation:
-
Prepare Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare Kinase Solution: Dilute the target kinase to the desired concentration (e.g., 2x final concentration) in Kinase Buffer.
-
Prepare Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP to the desired concentrations (e.g., 2x final concentration) in Kinase Buffer.
-
Prepare Compound Plate: Perform serial dilutions of the trifluoromethoxy-substituted indazole compounds in 100% DMSO. Then, dilute these into Kinase Buffer to an intermediate concentration (e.g., 4x final concentration).
-
-
Assay Procedure:
-
Add 5 µL of the compound solution (or DMSO control) to the wells of a 384-well assay plate.
-
Add 5 µL of the Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a suitable TR-FRET plate reader, measuring emission at both donor (europium) and acceptor (APC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow Diagram: TR-FRET Kinase Assay
Caption: Step-by-step workflow for a TR-FRET kinase inhibition assay.
Detailed Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 breast cancer cells) and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethoxy-substituted indazole compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
Trifluoromethoxy-substituted indazoles represent a sophisticated and highly promising class of compounds in drug discovery. The strategic incorporation of the -OCF3 group onto the privileged indazole scaffold imparts a desirable combination of high metabolic stability, enhanced lipophilicity, and potent biological activity, particularly as kinase inhibitors. The insights from SAR studies continue to guide the rational design of next-generation inhibitors with improved potency and selectivity.
While the trifluoromethyl group has been more extensively explored, the trifluoromethoxy group remains a relatively underexplored yet powerful tool for medicinal chemists.[6][7] Future research will likely focus on further elucidating the unique interactions of the -OCF3 group with various biological targets, expanding the therapeutic applications of this scaffold beyond oncology into areas such as inflammatory and neurodegenerative diseases, and developing novel synthetic methodologies to further diversify this valuable chemical space. The continued exploration of trifluoromethoxy-substituted indazoles holds immense promise for the development of new and effective medicines.
References
- Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery - Benchchem. (URL: )
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. (URL: )
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- CN116003326A - Synthesis method of trifluoromethyl indazole-containing derivative - Google P
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (URL: )
- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: )
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (URL: )
- Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (URL: )
- 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed. (URL: )
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Public
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: )
- Metal-Free Trifluoromethylation of Indazoles | The Journal of Organic Chemistry. (URL: )
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: )
- Synthesis and biological evaluation of indazole deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Examples of trifluoromethyl-substituted benzimidazoles.
- Trifluoromethylation of 2H‐indazole with Langlois reagent.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: )
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Discovery of novel indazole-linked triazoles as antifungal agents - PubMed. (URL: )
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. (URL: )
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (URL: )
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF - ResearchG
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - OUCI. (URL: )
- Indazole-based antiinflammatory and analgesic drugs - ResearchG
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (URL: _)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence commencing with the formation of the 5-(trifluoromethoxy)-1H-indazole core, followed by a regioselective bromination at the C3 position. This guide is designed to be a self-validating system, offering not only a step-by-step procedure but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is considered a "privileged" structure, as it is found in numerous compounds with a wide range of biological targets. The introduction of a trifluoromethoxy group (-OCF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the presence of a bromine atom at the 3-position of the indazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly valuable intermediate for the synthesis of complex drug candidates.
This application note outlines a detailed and reliable protocol for the preparation of this important building block, designed for practical application in a research and development setting.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process, as illustrated below. The first step involves the formation of the indazole ring from a suitable aniline precursor, followed by a regioselective bromination.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
PART 1: Synthesis of 5-(Trifluoromethoxy)-1H-indazole (Intermediate)
This step involves the diazotization of 2-amino-4-(trifluoromethoxy)toluene followed by an intramolecular cyclization to form the indazole ring. This classic approach to indazole synthesis is a variation of the Jacobson Indazole Synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-(trifluoromethoxy)toluene | ≥97% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Standard Supplier |
| Acetic Acid (CH₃COOH), glacial | ACS Reagent Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Prepared | N/A |
| Brine (saturated NaCl solution) | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier |
| Round-bottom flask | Appropriate size | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | N/A | Standard Laboratory Equipment |
| Ice bath | N/A | Standard Laboratory Equipment |
| Separatory funnel | Appropriate size | Standard Laboratory Glassware |
| Rotary evaporator | N/A | Standard Laboratory Equipment |
Step-by-Step Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-amino-4-(trifluoromethoxy)toluene (10.0 g, 52.3 mmol) in a mixture of glacial acetic acid (50 mL) and concentrated hydrochloric acid (15 mL).
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.98 g, 57.7 mmol) in water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour.
-
-
Cyclization and Work-up:
-
Slowly and carefully warm the reaction mixture to room temperature and then heat to 50-60 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(trifluoromethoxy)-1H-indazole as a solid.
-
Causality Behind Experimental Choices:
-
The use of a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
Glacial acetic acid serves as a co-solvent and facilitates the intramolecular cyclization.
-
The subsequent heating step promotes the cyclization to form the indazole ring.
PART 2: Synthesis of this compound (Final Product)
This step involves the regioselective bromination of the 5-(trifluoromethoxy)-1H-indazole at the C3 position. Several methods can be employed; a well-established and reliable method using N-bromosuccinimide (NBS) is detailed below.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-(Trifluoromethoxy)-1H-indazole | As prepared in Part 1 | N/A |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Supplier |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution | Laboratory Prepared | N/A |
| Brine (saturated NaCl solution) | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier |
| Round-bottom flask | Appropriate size | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | N/A | Standard Laboratory Equipment |
| Reflux condenser | N/A | Standard Laboratory Glassware |
| Separatory funnel | Appropriate size | Standard Laboratory Glassware |
| Rotary evaporator | N/A | Standard Laboratory Equipment |
Step-by-Step Procedure:
-
Bromination Reaction:
-
In a 100 mL round-bottom flask, dissolve 5-(trifluoromethoxy)-1H-indazole (5.0 g, 24.7 mmol) in anhydrous acetonitrile (50 mL).
-
Add N-bromosuccinimide (4.84 g, 27.2 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to yield this compound as a pure solid.
-
Causality Behind Experimental Choices:
-
N-bromosuccinimide is a convenient and selective brominating agent for the C3 position of the indazole ring.
-
Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
The sodium thiosulfate wash is essential to remove any unreacted NBS and elemental bromine, which can complicate purification.
Reaction Mechanism Visualization
Figure 2: Simplified mechanism of the C3 bromination of indazole.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield |
| 5-(Trifluoromethoxy)-1H-indazole | C₈H₅F₃N₂O | 202.14 | Off-white to pale yellow solid | 60-75% |
| This compound | C₈H₄BrF₃N₂O | 281.03 | White to off-white solid | 80-90% |
Safety and Hazard Management
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Specific Chemical Hazards:
-
2-Amino-4-(trifluoromethoxy)toluene: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Contact with combustible material may cause fire.
-
Concentrated Hydrochloric Acid and Acetic Acid: Corrosive. Cause severe skin burns and eye damage.
-
N-Bromosuccinimide (NBS): Corrosive. Causes skin burns and eye damage. Lachrymator.
-
Dichloromethane: Suspected of causing cancer.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, appropriately labeled containers.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 11(38), 23533–23537. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Jacobson Indazole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
Application Notes and Protocols for the Analytical Characterization of 3-bromo-5-(trifluoromethoxy)-1H-indazole
Introduction: The Significance of Fluorinated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in modern drug design. The unique electronic properties, metabolic stability, and lipophilicity modulation imparted by the -OCF₃ group can significantly enhance a molecule's therapeutic potential, including its potency, selectivity, and pharmacokinetic profile.
3-bromo-5-(trifluoromethoxy)-1H-indazole is a key heterocyclic building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the trifluoromethoxy group at the 5-position influences the molecule's overall properties.
Accurate and robust analytical characterization of this intermediate is paramount to ensure the quality, consistency, and safety of the final drug product. This document provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development, particularly in chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂O | PubChem CID: 26985641[1] |
| Molecular Weight | 281.03 g/mol | PubChem CID: 26985641[1] |
| XLogP3 | 3.5 | PubChem CID: 26985641[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem CID: 26985641[1] |
| CAS Number | 1086378-32-6 | PubChem CID: 26985641[1] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the identification and quantification of process-related impurities and degradation products. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for ensuring the quality of this critical intermediate.
Causality Behind Experimental Choices for RP-HPLC
The choice of a C18 stationary phase is predicated on the nonpolar nature of the analyte, as suggested by its calculated XLogP3 value of 3.5.[1] The trifluoromethoxy and bromo substituents contribute to the molecule's hydrophobicity, leading to strong retention on a C18 column. A gradient elution with acetonitrile and water is employed to ensure the efficient elution of the main component and the separation of potential impurities with varying polarities. The addition of a small percentage of formic acid to the mobile phase serves to protonate residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak symmetry. Detection at a wavelength of 254 nm is generally suitable for aromatic compounds due to their strong UV absorbance at this wavelength.
Detailed Protocol for RP-HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60% Acetonitrile / 40% 0.1% Formic Acid in Water).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol.
-
Dilute 1 mL of this solution to 10 mL with the mobile phase initial composition.
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the working standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by area percent normalization.
-
Identify and quantify any impurities relative to the main peak.
-
Method Validation in Accordance with ICH Guidelines
The described HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Spectroscopic Characterization: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.
Sample Preparation Protocol:
-
Weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, trifluoromethoxy, and pyrazole ring substituents. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be shifted, and the carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Causality Behind Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of the molecular ion can occur through various pathways, including the loss of the bromine atom, cleavage of the trifluoromethoxy group, or fragmentation of the indazole ring system.
Protocol for GC-MS Analysis:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
MS Conditions:
| Parameter | Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Analyze the mass spectrum, paying close attention to the molecular ion cluster to confirm the presence of bromine.
-
Identify key fragment ions and propose a fragmentation pattern consistent with the structure.
-
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, melting point, and presence of volatile impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a highly pure crystalline substance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the content of volatile materials such as residual solvents or water.[2]
Protocol for Thermal Analysis
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.
General Conditions:
| Parameter | DSC Condition | TGA Condition |
| Sample Pan | Aluminum, hermetically sealed | Alumina or Platinum |
| Sample Size | 2-5 mg | 5-10 mg |
| Purge Gas | Nitrogen at 50 mL/min | Nitrogen at 50 mL/min |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C (or above melting point) | 25 °C to 500 °C (or until complete decomposition) |
Procedure:
-
Accurately weigh the sample into the appropriate sample pan.
-
Place the pan in the instrument furnace.
-
Run the analysis using the specified temperature program.
-
Analyze the resulting thermograms. For DSC, determine the onset and peak temperatures of the melting endotherm. For TGA, determine the onset temperature of decomposition and any mass loss events at lower temperatures.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. The application of orthogonal analytical techniques, including RP-HPLC for purity assessment, NMR and MS for structural confirmation, and thermal analysis for physical property determination, provides a robust and reliable framework for quality control. The protocols outlined in this guide are designed to be starting points for method development and must be appropriately validated to demonstrate their fitness for purpose in a regulated environment. By adhering to these principles, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and stability of this compound, thereby supporting the development of safe and effective medicines.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]
-
NETZSCH-Gerätebau GmbH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020-01-07). [Link]
Sources
Application Notes and Protocols: The Strategic Role of 3-bromo-5-(trifluoromethoxy)-1H-indazole in Agrochemical Discovery
Introduction: The Imperative for Advanced Scaffolds in Agrochemical Research
The continuous evolution of pest and weed resistance, coupled with increasing regulatory scrutiny, necessitates the development of novel agrochemical active ingredients with improved efficacy, safety, and environmental profiles. Within this landscape, fluorinated organic molecules have emerged as a cornerstone of modern agrochemical design. The strategic incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical and biological properties.[1]
The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance lipophilicity and metabolic stability, crucial attributes for effective pesticides and herbicides.[2] When appended to a privileged heterocyclic scaffold like indazole, which is known to exhibit a wide range of biological activities including herbicidal, fungicidal, and insecticidal properties, the resulting molecule becomes a highly valuable building block for discovery chemistry.[3][4]
This document provides a detailed guide for researchers on the synthesis, derivatization, and potential applications of 3-bromo-5-(trifluoromethoxy)-1H-indazole , a key intermediate for the generation of novel agrochemical candidates. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for exploratory synthesis and lead optimization programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is critical for reaction optimization and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂O | - |
| Molecular Weight | 281.03 g/mol | - |
| XLogP3 | 3.6 | Estimated |
| Hydrogen Bond Donor Count | 1 | Estimated |
| Hydrogen Bond Acceptor Count | 3 | Estimated |
Note: Some properties are estimated based on the structure as direct experimental data for this specific molecule is not widely published. The XLogP3 value suggests high lipophilicity, which is a desirable trait for agrochemicals as it can enhance membrane permeability.
Synthesis of this compound: A Plausible Synthetic Pathway
Experimental Workflow for Synthesis
Caption: Plausible synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Step 1: Nitration of 2-Fluoro-4-(trifluoromethoxy)toluene
-
To a stirred solution of sulfuric acid at 0 °C, add 2-fluoro-4-(trifluoromethoxy)toluene dropwise.
-
Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-1-methyl-4-(trifluoromethoxy)nitrobenzene.
Step 2: Reduction of the Nitro Group
-
To a solution of 2-fluoro-1-methyl-4-(trifluoromethoxy)nitrobenzene in ethanol, add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Neutralize the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give 2-amino-1-methyl-4-(trifluoromethoxy)benzene.
Step 3: Acetylation of the Amine
-
Dissolve 2-amino-1-methyl-4-(trifluoromethoxy)benzene in acetic anhydride.
-
Stir the reaction at room temperature for 1-2 hours.
-
Pour the mixture into water and stir until the excess anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-methyl-5-(trifluoromethoxy)phenyl)acetamide.
Step 4: Cyclization to the Indazole Ring
-
Dissolve N-(2-methyl-5-(trifluoromethoxy)phenyl)acetamide in acetic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the protected indazole precursor.
Step 5: Bromination and Deprotection
-
Dissolve the indazole precursor in acetic acid.
-
Add a solution of bromine in acetic acid dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.
-
Cool the reaction and pour it into a solution of sodium bisulfite to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry. The resulting solid is the target compound, this compound.
Application in Agrochemical Synthesis: A Versatile Building Block
The bromine atom at the 3-position of the indazole ring is a versatile synthetic handle for introducing a wide range of substituents through cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for biological screening. The two most common and powerful methods for this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl/Heteroaryl-Indazole Derivatives
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][7] This reaction is particularly useful for accessing novel herbicidal and fungicidal candidates.
General Experimental Workflow for Suzuki-Miyaura Coupling
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insectsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Regioselective N-Alkylation of 3-bromo-5-(trifluoromethoxy)-1H-indazole
Introduction: The Challenge of Indazole Functionalization
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1][2] The biological activity of these compounds is often critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. The direct N-alkylation of a 1H-indazole presents a significant synthetic challenge: the ambident nucleophilic nature of the indazole anion typically yields a mixture of N1 and N2 alkylated regioisomers.[3][4][5] Achieving high regioselectivity is paramount for efficient drug development, as it obviates the need for tedious and costly chromatographic separation of isomers.
This application note addresses the N-alkylation of a specific, electron-deficient substrate: 3-bromo-5-(trifluoromethoxy)-1H-indazole . The electron-withdrawing properties of the substituents at the C3 and C5 positions, coupled with the steric presence of the bromine atom, introduce unique electronic and spatial dynamics that must be carefully managed to control the reaction's regiochemical outcome.
We present two distinct, robust protocols designed to selectively target either the N1 or N2 position of this indazole. These methods are grounded in a mechanistic understanding of the factors that govern selectivity, providing researchers with reliable pathways to their desired products.
Mechanistic Rationale: Controlling the N1/N2 Branch Point
The regioselectivity of indazole alkylation is a function of a delicate interplay between several factors: the stability of the competing 1H and 2H tautomers, the nature of the base and its counterion, the polarity of the solvent, and the steric and electronic properties of the electrophile.[2][6]
The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[2][5][6] However, upon deprotonation, the resulting anion exhibits reactivity at both nitrogen atoms. The strategic selection of reaction conditions can exploit these properties to favor one pathway over the other.
-
Favoring N1-Alkylation: In less polar solvents like tetrahydrofuran (THF) or dioxane, the cation from the base (e.g., Na⁺, Cs⁺) can form a tight ion pair with the indazolide anion. For substrates with a C3-substituent, particularly one with a lone pair of electrons like a carbonyl or potentially a bromine atom, this cation may chelate between the N2 atom and the C3-substituent. This coordination sterically encumbers the N2 position, thereby directing the incoming electrophile to the more accessible N1 position.[4][6] Recent studies have demonstrated that using cesium carbonate in dioxane is exceptionally effective for achieving high N1-selectivity with a structurally similar substrate, methyl 5-bromo-1H-indazole-3-carboxylate.[3][5]
-
Favoring N2-Alkylation: To achieve N2-selectivity, conditions must be employed that either circumvent the N1-directing factors or inherently favor attack at the N2 position. The Mitsunobu reaction, for example, proceeds through a different mechanism that can favor the N2 product.[2] A highly effective and general method involves activating the alkylating agent as a 2,2,2-trichloroacetimidate under acidic conditions.[7][8] This pathway involves the protonated indazole being attacked by the activated electrophile, and quantum mechanical analyses suggest that the transition state leading to the N2 product is energetically favored.[7]
The diagram below illustrates the critical decision point in the alkylation process and the key factors that influence the outcome.
Caption: Competing pathways for N1 and N2-alkylation of 1H-indazole.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Highly Selective N1-Alkylation
This protocol is adapted from methodologies proven to be highly N1-selective for similar 5-bromo-indazole scaffolds and leverages cesium carbonate in dioxane.[5]
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 281.04 | 1.0 | 281 mg | Starting Material |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | Base, ensure anhydrous |
| Alkyl Halide or Tosylate (e.g., Ethyl Iodide) | 155.97 | 1.2 | 104 µL (d=1.95) | Electrophile (adjust as needed) |
| Anhydrous 1,4-Dioxane | - | - | 10 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | For workup and chromatography |
| Hexanes | - | - | ~100 mL | For chromatography |
| Saturated aq. NH₄Cl | - | - | ~20 mL | For quenching |
| Brine | - | - | ~20 mL | For washing |
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (281 mg, 1.0 mmol) and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by the alkylating agent (e.g., ethyl iodide, 104 µL, 1.2 mmol).
-
Heating: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% EtOAc in hexanes. The product should have a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 40% EtOAc) to afford the pure N1-alkylated product.[5]
Protocol 2: Highly Selective N2-Alkylation
This protocol utilizes an alkyl 2,2,2-trichloroacetimidate as the electrophile under acidic catalysis, a method known for excellent N2-selectivity across a broad range of indazoles.[7][8] This is a two-step process: preparation of the imidate followed by the alkylation.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Step 1: Imidate Formation | ||||
| Alcohol (e.g., Isopropanol) | 60.10 | 10.0 | 767 µL (d=0.786) | Alkyl source |
| Trichloroacetonitrile | 144.38 | 15.0 | 1.5 mL (d=1.44) | Reagent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.0 | 138 mg | Catalyst |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL | Solvent |
| Step 2: N2-Alkylation | ||||
| This compound | 281.04 | 1.0 | 281 mg | Starting Material |
| Isopropyl 2,2,2-trichloroacetimidate | 204.45 | 1.5 | 307 mg | Prepared in Step 1 |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | 0.1 | 9 µL (d=1.696) | Catalyst, highly corrosive! |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 10 mL | Solvent |
B. Step-by-Step Procedure
-
Imidate Preparation (Step 1):
-
To a stirred solution of the desired alcohol (e.g., isopropanol, 10.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add trichloroacetonitrile (15.0 mmol).
-
Add anhydrous potassium carbonate (1.0 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours until the alcohol is consumed (monitor by TLC).
-
Filter the mixture through a pad of celite, and concentrate the filtrate under reduced pressure. The crude trichloroacetimidate is often used directly in the next step without further purification.
-
-
N2-Alkylation (Step 2):
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (281 mg, 1.0 mmol) and the crude alkyl 2,2,2-trichloroacetimidate (1.5 mmol).
-
Dissolve the solids in anhydrous 1,2-dichloroethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
CAUTION: Add trifluoromethanesulfonic acid (9 µL, 0.1 mmol) dropwise via syringe. TfOH is extremely corrosive.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic. Extract with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N2-alkylated product.
-
Experimental Workflow and Product Characterization
The overall process from starting material to pure, characterized product is outlined below.
Caption: General experimental workflow for synthesis and analysis.
Confirming Regiochemistry: The unambiguous assignment of the N1 and N2 isomers is critical. This is reliably achieved using ¹H NMR spectroscopy.
-
N1-Isomer: The proton at the C7 position (H7) typically appears at a significantly downfield chemical shift compared to the H7 proton in the N2-isomer. This is due to the anisotropic effect of the pyrazole ring's lone pair on N2, which deshields the adjacent H7.
-
N2-Isomer: The chemical shifts of the aromatic protons are generally more compressed compared to the N1-isomer.
For definitive confirmation, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. For an N1-alkylated product, an NOE correlation would be expected between the protons of the alkyl group and the H7 proton.
References
-
Taylor, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]
-
Alam, S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Alam, S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Retrieved from [Link]
-
Fuest, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Fuest, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
Fuest, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
-
Anson, C. E., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Retrieved from [Link]
-
Taylor, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
Clemens, J. J., et al. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole
Welcome to the technical support center for the synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. As a key building block in medicinal chemistry, achieving a high yield of this compound is often critical. This guide is structured to help you navigate the common challenges and optimize your synthetic protocol. Indazole derivatives are known for their wide range of biological activities, including anti-tumor and anti-inflammatory properties, making their efficient synthesis a priority.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Two primary synthetic routes are considered:
-
Route A: Direct bromination of 5-(trifluoromethoxy)-1H-indazole.
-
Route B: Diazotization and cyclization of 2-amino-4-(trifluoromethoxy)benzonitrile, followed by a Sandmeyer-type bromination.
Issue 1: Low Yield in Direct Bromination (Route A)
Question: I am attempting to synthesize this compound by direct bromination of 5-(trifluoromethoxy)-1H-indazole using N-bromosuccinimide (NBS) in acetonitrile, but my yields are consistently low (<40%). What are the potential causes and how can I improve the yield?
Answer:
Low yields in the direct bromination of indazoles can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. The indazole ring is an electron-rich heteroaromatic system, but the electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring towards electrophilic substitution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Electrophilicity of Brominating Agent | The combination of a deactivated ring and a mild brominating agent like NBS may not be sufficient for complete conversion. | Consider using a more reactive brominating agent. A patent for a similar synthesis of 3-bromo-5-nitro-1H-indazole reports a high yield using a solution of bromine in DMF.[2] Alternatively, dibromohydantoin has been used for the C3 bromination of indazoles. |
| Suboptimal Solvent Choice | Acetonitrile is a common solvent, but for deactivated systems, a more polar or coordinating solvent might be beneficial. | N,N-Dimethylformamide (DMF) has been shown to be an effective solvent for the bromination of substituted indazoles, leading to high yields.[2] |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after an extended period, a moderate increase in temperature (e.g., to 40-50 °C) could be beneficial. |
| Formation of Side Products | Over-bromination or bromination at other positions can occur, although the C3 position is generally the most reactive for 1H-indazoles. | Ensure the stoichiometry of the brominating agent is carefully controlled (1.0-1.1 equivalents). Lowering the reaction temperature during the addition of the brominating agent can also improve selectivity. |
Optimized Protocol for Direct Bromination (Route A)
This protocol is adapted from a similar, high-yield synthesis of a substituted 3-bromo-indazole.[2]
-
Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in DMF dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Poor Yield in Sandmeyer Reaction (Route B)
Question: I am using a Sandmeyer-type reaction to introduce the bromine at the 3-position after forming the indazole ring from 2-amino-4-(trifluoromethoxy)benzonitrile. The yield of the final brominated product is very low. What could be going wrong?
Answer:
The Sandmeyer reaction, which involves the conversion of a diazonium salt to a halide, is a powerful transformation but can be sensitive to reaction conditions.[3][4] Low yields often point to issues with the formation or stability of the diazonium salt intermediate or inefficient copper-catalyzed substitution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of the Diazonium Salt | Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition before the addition of the copper(I) bromide can significantly lower the yield. | The diazotization step should be carried out at low temperatures (typically 0-5 °C).[5] Ensure the diazonium salt solution is used immediately in the subsequent Sandmeyer step. The use of flow chemistry can also improve the safety and efficiency of handling unstable diazonium intermediates.[6] |
| Incomplete Diazotization | The initial formation of the diazonium salt from the corresponding amine is crucial. Incomplete conversion will naturally lead to a low yield of the final product. | Ensure the use of a slight excess of sodium nitrite and a strong acid (e.g., HBr, H2SO4). The reaction mixture should be vigorously stirred to ensure proper mixing. |
| Inefficient Copper(I) Catalysis | The copper(I) bromide is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7] The quality and solubility of the CuBr can impact the reaction rate and yield. | Use freshly prepared or high-purity copper(I) bromide. Ensure the CuBr is fully dissolved or suspended in the reaction mixture. Some protocols utilize CuBr2 with an in-situ reducing agent or tert-butyl nitrite as the diazotizing agent in acetonitrile, which has been shown to be effective.[8] |
| Side Reactions | The diazonium group can be displaced by other nucleophiles present in the reaction mixture, such as water (leading to a hydroxylated product) or the counter-ion of the acid used. | Using HBr for both the diazotization and as the solvent for the CuBr can help to favor the desired bromination. |
Workflow for Troubleshooting the Sandmeyer Reaction
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-bromo-5-(trifluoromethoxy)-1H-indazole Crude Product
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of 3-bromo-5-(trifluoromethoxy)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common purification challenges and establish robust, validated protocols.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a framework for deciding on the best purification strategy.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Understanding potential impurities is the first step in designing an effective purification strategy. Impurities typically originate from the synthetic route used.[1] For the bromination of 5-(trifluoromethoxy)-1H-indazole, common impurities include:
-
Unreacted Starting Material: The presence of 5-(trifluoromethoxy)-1H-indazole due to an incomplete reaction.
-
Over-brominated Byproducts: Formation of di-bromo or other poly-brominated indazole species if the reaction conditions are too harsh or the stoichiometry of the brominating agent is excessive.[1]
-
Regioisomers: Depending on the synthetic method, bromination could potentially occur at other positions on the indazole ring, leading to isomeric impurities.[1]
-
Residual Reagents: Trace amounts of the brominating agent (e.g., N-Bromosuccinimide, Dibromohydantoin) or catalysts used in the synthesis.[2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, ethyl acetate) are common.[1]
Q2: My crude product is a dark, oily residue, not the expected solid. What is the best initial step?
A2: An oily or tarry crude product often indicates the presence of significant impurities that inhibit crystallization. Before attempting more refined techniques like column chromatography or recrystallization, a preliminary cleanup via liquid-liquid extraction (LLE) is highly recommended.[3]
The rationale is to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[3] Since indazoles are weakly basic, an acid-base extraction can be particularly effective.[4][5]
Initial LLE Workflow:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic indazole product should move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the layers.
-
Basify the acidic aqueous layer with a base (e.g., 1M NaOH or NaHCO₃ solution) until the product precipitates out.
-
Extract the precipitated product back into an organic solvent, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
This procedure often yields a solid product that is amenable to further purification by recrystallization or chromatography.
Q3: How do I choose the most appropriate purification method: Recrystallization or Column Chromatography?
A3: The choice depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide you.
Caption: Decision workflow for purification strategy.
Section 2: In-Depth Purification Guides & Troubleshooting
This section provides detailed protocols and troubleshooting for the primary purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, allowing pure crystals to form while impurities remain in the solution.[6]
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is too supersaturated. 2. Cooling is too rapid. 3. Presence of impurities depressing the melting point. | 1. Add more hot solvent to dissolve the oil, then allow it to cool very slowly. 2. Use a Dewar or insulated bath for slow cooling. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a "seed crystal" of pure product.[7] |
| Low Recovery | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Evaporate some solvent and re-cool. 2. Cool the flask in an ice bath to minimize solubility. 3. Use a less polar "anti-solvent" to precipitate the product. 4. Ensure the funnel and flask are pre-heated before hot filtration. |
| No Crystals Form | 1. Solution is not saturated enough. 2. Compound is highly soluble even in cold solvent. | 1. Boil off some of the solvent to concentrate the solution. 2. Cool the solution in an ice bath. 3. Try a different solvent system where the compound has lower solubility.[8] |
Experimental Protocol: Screening for a Recrystallization Solvent
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
To each tube, add a different solvent (see table below) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good candidate solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields a good quantity of crystalline solid. Mixed solvent systems (e.g., ethanol/water, acetone/water, ethyl acetate/hexanes) are often effective for indazole derivatives.[8]
| Suggested Solvents for Screening |
| Ethanol |
| Isopropanol |
| Acetonitrile |
| Ethyl Acetate |
| Toluene |
| Acetone/Water Mixture |
| Ethanol/Water Mixture |
| Ethyl Acetate/Hexanes Mixture |
Flash Column Chromatography
Flash column chromatography is the workhorse for purifying organic compounds when recrystallization is ineffective.[9] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase (the eluent).[10]
Troubleshooting Flash Chromatography
| Problem | Probable Cause | Solution |
| Streaking/Tailing on TLC & Column | The basic nitrogen on the indazole ring is interacting strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine, to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[7][11] |
| Poor Separation of Spots | The chosen eluent system is not optimal. | Adjust the polarity of the mobile phase. The target compound should have an Rf value of approximately 0.25-0.35 on a TLC plate for good separation on a column.[11] If spots are too close, a shallower solvent gradient or an isocratic elution might be necessary. |
| Compound Won't Elute | The compound is too polar for the eluent system and is irreversibly adsorbed to the silica. | 1. Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate/hexanes to methanol/DCM). 2. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[7] |
Experimental Protocol: Flash Column Chromatography
-
Develop a TLC System: Find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf of ~0.3 and separates it from impurities. Remember to add ~0.5% triethylamine if you observe streaking.
-
Pack the Column: Slurry pack the column with silica gel in the non-polar component of your eluent system (e.g., hexanes).
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
-
Run the Column: Carefully add your eluent and apply pressure (using compressed air or a pump). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
Caption: Standard workflow for flash column chromatography.
Section 3: Purity and Identity Confirmation
After purification, you must verify the purity and confirm the chemical identity of the final product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods.[12] An ideal result is a single major peak corresponding to your product's mass.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For this compound, you should acquire:
-
¹H NMR: To observe the protons on the aromatic ring.
-
¹³C NMR: To observe the carbon skeleton.
-
¹⁹F NMR: A single peak will confirm the presence of the -OCF₃ group.[1]
-
References
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Indazole Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the . The indazole scaffold is a critical pharmacophore in medicinal chemistry, but its synthesis can present significant challenges related to purity and regioselectivity.[1][2] This guide is structured to provide field-proven insights and actionable solutions to common issues encountered during the synthesis, purification, and analysis of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity so critical in indazole synthesis, particularly during N-alkylation?
A: The indazole core possesses two nucleophilic nitrogen atoms (N-1 and N-2). Direct alkylation often yields a mixture of N-1 and N-2 regioisomers, which can be challenging to separate, thereby reducing the overall yield of the desired product.[1][2][3] Since the 1H- and 2H-isomers can exhibit different pharmacological profiles, controlling this selectivity is paramount for drug development. The 1H-tautomer is generally more thermodynamically stable, but reaction conditions can significantly influence the final product ratio.[3][4][5][6]
Q2: What are the most common classes of impurities found in indazole synthesis?
A: Impurities in indazole synthesis can be broadly categorized as:
-
Regioisomers: Primarily N-1 vs. N-2 substituted indazoles formed during alkylation or arylation steps.[1][2][4]
-
Unreacted Starting Materials: Incomplete conversion leads to the presence of precursors like substituted o-halobenzaldehydes or hydrazines.[5]
-
Side-Reaction Products: Depending on the synthetic route, byproducts like hydrazones, azines, or dimers can form.[7] For instance, in syntheses starting from nitro-aromatics (e.g., Davis-Beirut or Sundberg), partially reduced intermediates or N-oxides may be present.[8][9]
-
Residual Catalysts: Metal catalysts (e.g., Palladium, Copper) used in cross-coupling reactions are a common source of inorganic impurities.[7][10]
-
Solvent Adducts & Residual Solvents: Solvents like DMF or DMSO can sometimes react with intermediates or remain trapped in the final product.[4]
Q3: Which analytical techniques are essential for identifying and quantifying indazole impurities?
A: A multi-technique approach is crucial.
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis due to its precision and ability to separate complex mixtures.[11] HPLC is ideal for quantifying the ratio of regioisomers and other organic impurities.[12][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Specific 2D techniques like HMBC and NOESY are definitive for distinguishing between N-1 and N-2 isomers.[5] The N-H proton of an unsubstituted indazole ring typically appears as a broad singlet far downfield (>10 ppm) which disappears upon a D₂O shake.[5]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), it is highly sensitive for detecting and identifying trace impurities and byproducts.[11][14]
-
Gas Chromatography (GC): Excellent for analyzing volatile impurities, particularly residual solvents.[11]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during common indazole syntheses.
Issue 1: Poor Regioselectivity in N-Alkylation
Q: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I favor the N-1 product?
A: Causality & Solution
The ratio of N-1 to N-2 alkylation is a delicate balance of steric, electronic, and solvent effects.[1][2][4] To favor the thermodynamically more stable N-1 isomer, consider the following:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF often provides high N-1 selectivity.[1][2] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering it and directing the alkylating agent to N-1.[2][3] Conversely, using bases like K₂CO₃ in polar aprotic solvents like DMF can lead to nearly equal ratios of isomers.[2]
-
Thermodynamic Control: Conditions that allow for equilibration can favor the N-1 product. For example, using specific electrophiles like α-halo carbonyls can allow an initial N-2 product to isomerize to the more stable N-1 regioisomer.[4]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N-2 position, achieving ≥96% selectivity for N-2.[1][2][4] Conversely, bulky groups at C3 can enhance N-1 selectivity.[1][2]
Issue 2: Incomplete Reaction and Low Yield
Q: My reaction (e.g., Jacobsen or Davis-Beirut type) is stalling, leaving significant unreacted starting material and resulting in low yields. What should I investigate?
A: Causality & Solution
Low yields can stem from suboptimal conditions, poor starting material reactivity, or product degradation.[15]
-
Temperature Optimization: Temperature is critical. For many cyclization reactions, there is an optimal temperature window. For example, in some syntheses, increasing the temperature to 110 °C improves yield, but further heating can promote side reactions.[15] For thermally driven cyclizations like the Sundberg synthesis (from aryl azides), ensure the temperature is sufficient to generate the reactive nitrene intermediate.[16]
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous, especially when using moisture-sensitive reagents like NaH or phosphites. In the Davis-Beirut reaction, however, a controlled amount of water (15-25%) in an alcohol solvent can dramatically improve the yield, while an excess is detrimental.[15]
-
Atmosphere Control: For reactions using catalysts sensitive to oxidation (e.g., Pd(0) or Cu(I)), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
Issue 3: Purification Challenges - Separating Regioisomers
Q: I have a mixture of N-1 and N-2 isomers that are difficult to separate by standard column chromatography. What are my options?
A: Causality & Solution
N-1 and N-2 isomers often have very similar polarities, making chromatographic separation inefficient.
-
Recrystallization with Mixed Solvents: This is a powerful and scalable technique. By carefully selecting a solvent system (e.g., acetone/water or ethanol/water), it's often possible to selectively crystallize one isomer, leaving the other in the mother liquor.[17] Purity of >99% for a single isomer can be achieved through this method.[17]
-
Preparative HPLC: While more expensive and less scalable, preparative HPLC can provide baseline separation for even very similar compounds, yielding highly pure material for research and analytical purposes.
-
Derivatization: In some cases, it may be possible to selectively react one isomer (e.g., through a sterically demanding reaction that only proceeds on the less hindered isomer) and then separate the derivatized product from the unreacted isomer, followed by removal of the directing group.
Key Impurities and Analytical Signatures
The following table summarizes common impurities, their likely origin, and key analytical identifiers.
| Impurity Class | Common Example(s) | Probable Synthetic Origin | Key Analytical Signature (¹H NMR) | Recommended Purification |
| Regioisomers | N-2 Alkyl Indazole | N-alkylation reactions | H-7 proton is significantly shifted downfield in N-1 vs. N-2 isomers.[5] | Recrystallization,[17] Preparative HPLC |
| Starting Material | o-Halobenzaldehyde | Incomplete cyclization (e.g., hydrazine condensation) | Presence of aldehyde proton (~10 ppm) and characteristic aromatic splitting. | Column Chromatography |
| Side-Products | Hydrazone/Dimer | Reactions involving hydrazine[7] | Iminyl C-H proton, distinct aromatic signals. | Column Chromatography |
| Intermediates | 2H-Indazole N-oxide | Davis-Beirut or Cadogan reactions[9] | Aromatic protons shifted relative to the final indazole. | Further reduction or reaction as per protocol. |
| Inorganic | Residual Palladium/Copper | Cross-coupling reactions[7] | Not NMR active. Detected by ICP-MS. | Metal scavenging agents, charcoal treatment, or recrystallization. |
| Solvent | Residual DMF/DMSO | Reaction or workup solvent | Characteristic singlets (e.g., DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm). | High-vacuum drying, recrystallization. |
Visualizing Impurity Formation
The formation of regioisomeric impurities during N-alkylation is a central challenge. The following workflow illustrates the divergent pathways leading to the desired N-1 and undesired N-2 products.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 14. biomedres.us [biomedres.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Indazoles
Welcome to the Technical Support Center for Indazole Bromination. The indazole core is a privileged scaffold in medicinal chemistry, and the strategic introduction of a bromine atom is a critical step in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] This versatile halide serves as a synthetic handle for further modifications, most notably in palladium-catalyzed cross-coupling reactions.
This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights into optimizing bromination reactions. It moves from foundational principles in our FAQ section to in-depth problem-solving in the Troubleshooting Guide, supplemented with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on an unsubstituted 1H-indazole for electrophilic bromination?
A: The indazole ring system has several potential sites for electrophilic attack. The regioselectivity is highly dependent on the reaction conditions. The most common positions for bromination are C3, C5, and C7. The C3 position is often targeted due to the electronic nature of the pyrazole ring, while the C5 and C7 positions on the benzene ring are also susceptible to electrophilic aromatic substitution (SEAr).[1]
Q2: What are the most common brominating agents for indazoles, and how do they differ?
A: The choice of brominating agent is a critical parameter for controlling the reaction's outcome. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
-
Molecular Bromine (Br₂): A powerful brominating agent, often used with a solvent like acetic acid or DMF.[3] It is highly reactive and can sometimes lead to over-bromination or undesired side reactions if not carefully controlled.[2][4]
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective source of electrophilic bromine.[1][5] It is often preferred for substrates sensitive to the harsh conditions of Br₂. NBS provides a low, steady concentration of Br₂, which can help minimize side products.[1] It can participate in both electrophilic and radical reaction pathways depending on the conditions (e.g., presence of a radical initiator).[2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid bromine source that is considered safer and less corrosive than Br₂. It has been used for efficient C3-bromination, sometimes accelerated by ultrasound.[6][7]
Q3: How do substituents on the indazole ring affect the regioselectivity of bromination?
A: Substituents play a classic role in directing electrophilic aromatic substitution, and the principles apply to the indazole ring system.
-
Electron-Donating Groups (EDGs) like -OH, -OR, and -NH₂ activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct bromination to the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -COOH deactivate the ring, making the reaction slower.[1] These groups generally direct incoming electrophiles to the meta position. For example, a strong deactivating group like a nitro group at the C4 position has been shown to direct bromination preferentially to the C7 position.[1]
Q4: What is the purpose of a protecting group in indazole bromination?
A: The acidic N-H proton of the indazole ring can interfere with certain reactions.[8] Protecting the nitrogen atom serves several key purposes:
-
Preventing Side Reactions: It blocks the N-H from acting as a nucleophile or participating in acid-base chemistry that might be incompatible with the reaction conditions.
-
Improving Solubility: Attaching a suitable protecting group can enhance the solubility of the indazole substrate in organic solvents.
-
Directing Regioselectivity: A protecting group can sterically hinder one of the nitrogen atoms (N1 or N2), influencing the tautomeric equilibrium and directing subsequent functionalization. For instance, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can facilitate selective lithiation and subsequent functionalization at the C3 position.[9][10]
Troubleshooting Guide & Optimization Strategies
This section addresses specific experimental challenges in a problem/causality/solution format to guide your optimization process.
Problem 1: Low or No Yield of Brominated Product
-
Potential Cause A: Insufficiently Activated Substrate. If your indazole contains one or more strong electron-withdrawing groups, the ring may be too deactivated for bromination under mild conditions.
-
Solution: Switch to a more powerful brominating system. If you are using NBS in a neutral solvent, consider using Br₂ in acetic acid or NBS in a strong acid like H₂SO₄.[11] The highly acidic medium can protonate the indazole, increasing the electrophilicity of the ring system towards substitution.
-
-
Potential Cause B: Inappropriate Solvent. The choice of solvent can dramatically affect reaction rates and outcomes.
-
Solution: Screen a range of solvents. For NBS brominations, polar aprotic solvents like DMF or acetonitrile (MeCN) are common. For some substrates, chlorinated solvents like CH₂Cl₂ or CHCl₃ may be effective. It is crucial to ensure your starting material is fully dissolved at the reaction temperature.
-
-
Potential Cause C: Reagent Degradation. NBS can degrade over time, especially if exposed to moisture. Similarly, solutions of Br₂ can decrease in concentration.
-
Solution: Use freshly opened or purified reagents. NBS can be recrystallized from water to remove succinimide impurities.[1] Ensure all reagents and solvents are anhydrous, as water can quench the reaction.
-
Problem 2: Poor Regioselectivity / Mixture of Isomers
-
Potential Cause A: Competing Reactive Sites. The electronic environment of your specific indazole may result in multiple positions (e.g., C3, C5, C7) having similar reactivity, leading to a mixture of constitutional isomers.
-
Solution 1: Modify Reaction Temperature. Lowering the reaction temperature (e.g., to 0 °C or room temperature) can often enhance selectivity by favoring the pathway with the lowest activation energy.[1]
-
Solution 2: Change the Brominating Agent. NBS is often more selective than Br₂.[1] If you are using Br₂, switching to NBS may provide a cleaner reaction profile.
-
Solution 3: Employ a Protecting Group Strategy. This is the most robust method for controlling regioselectivity. By protecting one of the ring nitrogens, you can fundamentally alter the electronic and steric properties of the heterocycle. Protecting the N2 position, for example, can be used to direct functionalization to C3.[9]
-
Problem 3: Formation of Di- or Poly-brominated Products
-
Potential Cause A: Overly Activating Conditions or Substrate. If the indazole ring is highly activated (e.g., contains a strong EDG like -OH or -NH₂) or the reaction conditions are too harsh, the mono-brominated product can be more reactive than the starting material, leading to a second bromination.
-
Solution 1: Control Stoichiometry. Carefully add the brominating agent, using only 1.0 to 1.1 equivalents.[1] Adding the reagent dropwise as a solution over time can help maintain a low concentration and reduce the chance of multiple additions.
-
Solution 2: Lower the Temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of the second bromination.[1]
-
Solution 3: Use a Milder Reagent. Switch from Br₂ to NBS, or from NBS to a less reactive source like DBDMH.
-
Data & Workflow Visualization
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Typical Solvents | Key Advantages | Common Issues |
| N-Bromosuccinimide | C₄H₄BrNO₂ | MeCN, DMF, CH₂Cl₂, H₂SO₄ | Milder, higher selectivity, solid (easy to handle) | Can be less reactive for deactivated rings |
| Molecular Bromine | Br₂ | AcOH, CHCl₃, DMF | Highly reactive, cost-effective | Low selectivity, corrosive, volatile, can lead to over-bromination[2][4] |
| DBDMH | C₅H₆Br₂N₂O₂ | EtOH, MeCN | Stable solid, safe to handle, good for C3-bromination[6] | May require specific conditions (e.g., ultrasound) for high efficiency[6] |
Workflow for Optimizing Indazole Bromination
Caption: Decision workflow for selecting and optimizing indazole bromination conditions.
Experimental Protocols
Protocol 1: General Procedure for C3-Bromination of a Substituted Indazole using Br₂
This protocol is adapted from a procedure for the synthesis of 3-bromo-5-nitro-1H-indazole.[3]
-
Materials:
-
5-nitro-1H-indazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (approx. 10 mL per 1 g of starting material)
-
Bromine (Br₂) (1.05 eq)
-
Ice water
-
Nitrogen or Argon supply
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen), add 5-nitro-1H-indazole to a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add DMF to dissolve the starting material completely.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of bromine in a small amount of DMF in the dropping funnel.
-
Slowly add the bromine solution dropwise to the stirred indazole solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is colorless.
-
Dry the product under vacuum to yield the crude 3-bromo-5-nitro-1H-indazole. Further purification can be achieved by recrystallization.
-
Protocol 2: General Procedure for Bromination using NBS in Acid
This protocol is based on conditions used for the bromination of substituted benzonitriles.[11]
-
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05-1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 eq)
-
Ice water
-
Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask, add the substituted indazole.
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until the solid is completely dissolved.
-
In small portions, add N-Bromosuccinimide (NBS) to the solution, ensuring the temperature remains controlled (e.g., below 25 °C).
-
Stir the reaction at room temperature for the required time (this can range from a few hours to overnight, monitor by TLC/LC-MS).
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. This step is highly exothermic and should be done slowly and with caution in a fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid on the filter with water, followed by a small amount of cold ethyl acetate to remove organic impurities.
-
Dry the product under vacuum.
-
References
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
ResearchGate. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Available at: [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
ResearchGate. (n.d.). C-3 Arylation of N-2 SEM-protected indazole. Available at: [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]
-
Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]
-
National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
3-bromo-5-(trifluoromethoxy)-1H-indazole stability and storage conditions
Technical Support Center: 3-bromo-5-(trifluoromethoxy)-1H-indazole
Welcome to the technical support guide for this compound (CAS No. 1346521-23-0). This resource is designed for researchers, medicinal chemists, and process development scientists. As a senior application scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to ensure the stability, proper handling, and successful application of this versatile building block in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The container must be tightly sealed to prevent moisture ingress.[3][4] While the molecule is generally stable, these conditions mitigate risks of slow, long-term degradation from atmospheric components.
Q2: Is the compound stable at room temperature on the benchtop?
A: Yes, this compound is a chemically robust molecule and is stable for the duration of typical experimental procedures at ambient temperature.[3] However, for storage exceeding 24-48 hours, refrigeration is recommended to preserve its purity profile.
Q3: What are the primary chemical incompatibilities I need to be aware of?
A: The Material Safety Data Sheet (MSDS) specifies avoiding strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] From a practical standpoint, exposure to strong bases should also be managed carefully, as they can potentially interact with the acidic N-H proton of the indazole ring, which could complicate subsequent reactions if deprotonation is not the intended step. Critically, moisture should be avoided, as it can compromise reactions where this compound is used as an electrophile with water-sensitive organometallic reagents.[3]
Q4: How does the trifluoromethoxy (-OCF3) group influence the molecule's chemical behavior?
A: The trifluoromethoxy group is a key feature that imparts desirable properties, particularly in drug discovery.
-
Electronic Effect: It is a potent electron-withdrawing group (due to the inductive effect of the fluorine atoms), which deactivates the aromatic ring toward electrophilic substitution.[5][6]
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation (e.g., O-dealkylation), which can increase the biological half-life of derivative compounds.[7][8]
-
Lipophilicity: It significantly increases the molecule's lipophilicity (fat-solubility), which can enhance cell membrane permeability and improve bioavailability.[6][7]
Q5: I see multiple peaks in my crude reaction NMR that I suspect are related to my indazole starting material. What could be the cause?
A: This could be due to the presence of tautomers. Indazoles can exist in two tautomeric forms: the 1H- and 2H-isomers. While the 1H-indazole is typically the more stable form, it's possible to observe both in solution, leading to a more complex NMR spectrum than anticipated.[9] This is an inherent property of the indazole ring system and not necessarily a sign of impurity.
Section 2: Troubleshooting Guide for Experimental Applications
This guide provides a logical framework for diagnosing and resolving common issues encountered when using this compound in chemical synthesis.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Possible Cause A: Starting Material Degradation/Impurity
-
Diagnosis: Before starting a critical reaction, it is crucial to validate the purity of your starting material. A discolored (e.g., dark brown or tarry) appearance may suggest degradation. The most reliable method is to perform a quick purity analysis via HPLC or ¹H NMR.
-
Solution: Analyze your starting material using the HPLC protocol provided in Section 3. If significant impurities are detected, consider purifying the material by recrystallization or column chromatography. Always compare your analytical results to the vendor-supplied Certificate of Analysis.
-
-
Possible Cause B: Inactive Catalyst or Improper Reaction Conditions
-
Diagnosis: The C3-bromo position of the indazole is an excellent handle for cross-coupling reactions. However, the strong electron-withdrawing nature of the trifluoromethoxy group can make oxidative addition (the first step in many cross-coupling cycles) more challenging compared to electron-rich substrates.[5]
-
Solution:
-
Ligand Choice: Ensure you are using a ligand appropriate for electron-deficient aryl bromides (e.g., electron-rich biaryl phosphine ligands like SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions).
-
Inert Atmosphere: Meticulously degas your solvents and ensure the reaction is run under a strictly inert atmosphere. Palladium catalysts, especially in their Pd(0) active form, are highly sensitive to oxygen.
-
Moisture Control: Use anhydrous solvents and dry all glassware thoroughly. The "Avoid moisture" warning on the MSDS is critical, as water can deactivate catalysts and quench organometallic reagents.[3]
-
-
Issue 2: Complex or Uninterpretable Analytical Data
-
Possible Cause: Presence of Regioisomers
-
Diagnosis: During the synthesis of the indazole itself, small amounts of regioisomers (e.g., the 7-bromo or 6-bromo isomer) could have formed. These will have distinct, though potentially similar, NMR and HPLC profiles.
-
Solution: Use 2D NMR techniques (like COSY and HMBC) to confirm the connectivity of your starting material. If regioisomers are present and will interfere with your research, purification by preparative HPLC may be necessary.[9]
-
-
Possible Cause: Residual Solvents
-
Diagnosis: Unexpected sharp singlets in a ¹H NMR spectrum often correspond to common laboratory solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).
-
Solution: Dry your sample thoroughly under high vacuum for several hours before analysis. For a definitive check, compare suspicious peaks to a standard chart of NMR solvent impurities.
-
Section 3: Key Protocols and Methodologies
These protocols provide a validated starting point for handling and analyzing the compound, ensuring experimental reproducibility.
Protocol 1: Standard Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container for damage. Note the lot number and date of receipt.
-
Storage: Immediately transfer the sealed container to a 2-8°C refrigerator or cold room. Log its location.
-
Dispensing: For weighing, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: If possible, handle and weigh the compound in a glovebox or under a gentle stream of inert gas.
-
Resealing: After dispensing, purge the headspace of the container with argon or nitrogen, seal it tightly with paraffin film as an extra precaution, and promptly return it to cold storage.
Protocol 2: HPLC Method for Purity Assessment
This reverse-phase HPLC method is a robust starting point for assessing the purity of this compound.[10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | The hydrophobic C18 stationary phase is well-suited for retaining this moderately non-polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape by protonating free silanol groups on the silica support. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient elution ensures that any potential impurities with different polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility of retention times. |
| Detector | UV-Vis or DAD at 254 nm | Aromatic systems like indazole have strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Accurately weigh ~1 mg of compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution. |
Section 4: Chemical Stability and Degradation Pathways
The chemical structure of this compound is inherently robust. The aromatic indazole core and the stable trifluoromethoxy group make it resistant to many common degradation pathways.[7][11] The primary risks to stability do not come from spontaneous degradation under proper storage, but from reactions with incompatible materials.[3]
Troubleshooting Logic for Failed Reactions
Instead of a hypothetical degradation pathway for this stable compound, the following workflow diagram provides a practical decision-making tool for troubleshooting common synthetic failures where this reagent is used.
Caption: Troubleshooting workflow for reactions involving the title compound.
References
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]
-
Title: Proposed degradation pathways of the drug under different hydrolytic conditions. Source: ResearchGate URL: [Link]
-
Title: The Halogenation of Indazoles Source: ResearchGate URL: [Link]
-
Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Arkivoc URL: [Link]
-
Title: 5-Bromo-3-(trifluoromethyl)-1H-indazole Source: Lead Sciences URL: [Link]
-
Title: Degradation Pathway Source: ResearchGate URL: [Link]
Sources
- 1. 5-Bromo-3-(trifluoromethyl)-1H-indazole - Lead Sciences [lead-sciences.com]
- 2. 40598-94-5|3-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Trifluoromethoxy Indazoles
Introduction
Trifluoromethoxy-substituted indazoles represent a critical scaffold in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of drug candidates, often leading to improved pharmacokinetic profiles.[1][2] However, the synthesis of these valuable compounds is not without its challenges. Researchers frequently encounter a range of side reactions that can complicate reaction workups, reduce yields, and compromise the purity of the final product.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethoxy indazoles. It is designed to help you diagnose, mitigate, and prevent common side reactions, ensuring a more efficient and successful synthetic workflow.
Common Synthetic Strategies: An Overview
The construction of the trifluoromethoxy indazole core typically involves two main stages: the formation of the indazole ring and the introduction of the trifluoromethoxy group. The order of these steps can vary, and the choice of strategy often dictates the types of side reactions that may be encountered.
-
Strategy A: Indazole formation followed by trifluoromethoxylation. This involves synthesizing a hydroxy-indazole intermediate, which is then converted to the desired product.
-
Strategy B: Trifluoromethoxylation of a suitable aniline or phenylhydrazine precursor, followed by cyclization to form the indazole ring.
Each approach has its merits and potential pitfalls, which will be addressed in the troubleshooting section below.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is organized by common experimental observations. For each issue, we identify the likely underlying side reaction, explain its mechanism, and provide actionable protocols for mitigation.
Issue 1: Low Yield & Complex Mixture During Indazole Ring Formation
Symptom: You are attempting to synthesize the indazole ring from a substituted hydrazine and a carbonyl compound (or a related precursor), but you observe a low yield of the desired indazole and a complex mixture of byproducts by LC-MS or TLC analysis.
Potential Cause: Incomplete cyclization and formation of stable hydrazone intermediates or dimerization/polymerization side reactions.[3][4] This is particularly common in syntheses that require harsh conditions or extended reaction times.[4]
Mechanism: The formation of an indazole from a hydrazine and a carbonyl compound proceeds via a hydrazone intermediate. For cyclization to occur, a suitable ortho-substituent is typically required to facilitate the ring-closing step. If the cyclization is slow or energetically unfavorable, the hydrazone may persist or undergo alternative reactions.
Mitigation Strategy & Protocol
1. Optimize Cyclization Conditions:
-
For Acid-Catalyzed Cyclizations: The choice and concentration of acid are critical.
-
Protocol: Start with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid in a suitable solvent (e.g., ethanol, toluene). If the reaction is sluggish, consider increasing the acid concentration or switching to a stronger acid system like polyphosphoric acid (PPA). Monitor the reaction carefully to avoid degradation of the trifluoromethoxy group, which is generally stable but can be sensitive under harsh acidic conditions.[5][6]
-
Causality: The acid protonates the carbonyl or a related functional group, activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration and cyclization steps.
-
2. Enhance Electrophilicity of the Ring:
-
For SNAr-type Cyclizations: If your synthesis involves an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring, the presence of electron-withdrawing groups on the aromatic ring can significantly accelerate the reaction and improve yields.
-
Protocol: If your synthetic design allows, consider precursors with additional electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring to which the hydrazine is attached.
-
Causality: Electron-withdrawing groups stabilize the negative charge that develops in the Meisenheimer complex intermediate of the SNAr reaction, thereby lowering the activation energy for the cyclization step.[7]
-
Issue 2: Hydrolysis of the Trifluoromethoxy (-OCF₃) Group
Symptom: You observe the formation of a significant byproduct that corresponds to the mass of a hydroxy-indazole or a related phenol derivative. This is often accompanied by the detection of fluoride ions in the reaction mixture.
Potential Cause: Acid- or base-mediated hydrolysis of the trifluoromethoxy group.
Mechanism: Although the -OCF₃ group is considered highly stable compared to a methoxy group, it is not completely inert.[1][5] Under strongly acidic or basic conditions, particularly at elevated temperatures, the C-O bond can be cleaved. The mechanism often involves protonation of the oxygen atom (under acidic conditions) or nucleophilic attack at the carbon atom (under basic conditions), leading to the eventual loss of the CF₃ group and formation of a hydroxyl group.
Mitigation Strategy & Protocol
1. Control pH and Temperature:
-
Protocol: Maintain the reaction pH within a neutral or mildly acidic/basic range whenever possible. Avoid the use of strong, non-volatile acids or bases (e.g., H₂SO₄, NaOH) at high temperatures. If a base is required, opt for milder, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Causality: By avoiding extreme pH and high temperatures, you minimize the driving force for the hydrolytic cleavage of the stable C-O bond in the trifluoromethoxy group.
2. Use of Flow Chemistry:
-
For High-Temperature Reactions: If high temperatures are unavoidable for the cyclization, consider using a flow reactor.
-
Protocol: A continuous flow setup allows for precise control over reaction time (short residence time at high temperature) and efficient heat transfer, which can significantly suppress the formation of degradation byproducts.
-
Causality: Minimizing the time the molecule is exposed to harsh conditions reduces the probability of side reactions like hydrolysis occurring.
Issue 3: Regioselectivity Issues - Formation of 1H- vs. 2H-Indazole Isomers
Symptom: Your synthesis produces a mixture of two isomeric products, which are difficult to separate by chromatography. NMR analysis confirms the presence of both 1H- and 2H-indazole regioisomers.
Potential Cause: Lack of regiochemical control during the N-functionalization or cyclization step. The formation of 1H- versus 2H-indazoles is a common challenge in indazole synthesis.[8][9]
Mechanism: The formation of the indazole ring can often proceed through pathways that lead to substitution at either the N1 or N2 position of the indazole core. The electronic and steric nature of the substituents on the precursors, as well as the reaction conditions (catalyst, solvent, temperature), can influence the regiochemical outcome.
Mitigation Strategy & Protocol
1. Catalyst and Ligand Selection:
-
For Metal-Catalyzed Reactions: In palladium- or copper-catalyzed reactions, the choice of ligand can steer the regioselectivity.
-
Protocol: Screen a variety of ligands. For example, in palladium-catalyzed intramolecular aminations, bulky phosphine ligands may favor the formation of one isomer over the other due to steric hindrance.[9]
-
Causality: The ligand coordinates to the metal center, modifying its steric and electronic environment, which in turn influences the geometry of the transition state and directs the reaction to a specific nitrogen atom.
-
2. Use of Directing Groups:
-
Protocol: Introduce a removable directing group on one of the nitrogen atoms of the hydrazine precursor. This group can sterically block one site, forcing the reaction to proceed at the other. The directing group is then removed in a subsequent step.
-
Causality: This strategy provides explicit control over the site of reaction, leading to the formation of a single regioisomer.
Summary of Troubleshooting Strategies
| Symptom | Potential Side Reaction | Key Mitigation Strategy | Underlying Principle |
| Low Yield, Complex Mixture | Incomplete Cyclization / Hydrazone Formation | Optimize acid/base catalyst and concentration | Facilitate the rate-limiting ring-closing step |
| Mass of Hydroxy Byproduct | Hydrolysis of -OCF₃ Group | Maintain mild pH and temperature; use flow chemistry | Minimize conditions that favor C-O bond cleavage |
| Mixture of Isomers | Lack of Regioselectivity | Screen catalysts/ligands; use directing groups | Steric and electronic control of the transition state |
Visualizing Reaction Pathways
To better understand the challenges, it is helpful to visualize the desired synthetic pathway versus a common side reaction pathway.
Diagram 1: Desired Cyclization vs. Hydrolysis Side Reaction
Caption: Desired reaction pathway versus the hydrolysis side reaction.
Diagram 2: Logic for Troubleshooting Isomer Formation
Caption: Troubleshooting logic for addressing regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxy-substituted aniline precursor seems unreactive in the diazotization-cyclization step. What can I do?
A: The strongly electron-withdrawing nature of the -OCF₃ group can deactivate the aromatic ring and reduce the nucleophilicity of the aniline nitrogen.[10] You may need to use more forcing conditions for diazotization, such as using neat isoamyl nitrite or increasing the reaction temperature. However, be mindful of the thermal stability of your diazonium intermediate.
Q2: How can I confirm that the byproduct I'm seeing is due to hydrolysis of the -OCF₃ group?
A: The best way is through characterization. The byproduct should have a molecular weight corresponding to the replacement of -OCF₃ (-85 Da) with -OH (-17 Da), a net loss of 68 Da. ¹⁹F NMR is also definitive; the signal corresponding to your -OCF₃ group will be absent in the isolated byproduct.
Q3: Are there any specific purification challenges associated with trifluoromethoxy indazoles?
A: Due to the high lipophilicity imparted by the -OCF₃ group, these compounds can sometimes be challenging to purify via reverse-phase chromatography, as they may exhibit strong retention. Normal-phase chromatography on silica gel is often more effective. If you have regioisomers, specialized chiral chromatography or careful optimization of your silica gel chromatography system (e.g., using a less polar solvent system to increase separation) may be necessary.
Q4: Can I install the -OCF₃ group using common trifluoromethoxylation reagents on a pre-formed indazole ring?
A: Yes, this is a viable strategy. Reagents like Umemoto's reagent or Togni's reagent can be used for the trifluoromethoxylation of hydroxy-indazoles. However, you must consider the regioselectivity of this reaction, as the indazole ring has two nitrogen atoms that could potentially react. N-protection of the indazole prior to O-trifluoromethoxylation is a common strategy to avoid N-CF₃ or N-OCF₃ byproduct formation.
References
-
Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Molecules. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]
-
Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. ResearchGate. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Royal Society of Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole
Welcome to the technical support center for the synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Question 1: My bromination of 5-(trifluoromethoxy)-1H-indazole is resulting in a low yield of the desired 3-bromo product. What are the likely causes and how can I improve it?
Answer:
Low yields in the C-3 bromination of the indazole ring are a common challenge during scale-up. The probable causes can be categorized into three main areas: incomplete reaction, degradation of starting material or product, and formation of side products.
-
Incomplete Reaction:
-
Insufficient Brominating Agent: Ensure that at least one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)) is used. On a larger scale, it is advisable to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.
-
Poor Solubility: The starting material, 5-(trifluoromethoxy)-1H-indazole, may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow or incomplete reaction. Consider a solvent system in which the starting material is more soluble, or slightly increasing the reaction temperature, if stability allows.
-
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. Ensure the stirring is vigorous enough to maintain a homogeneous suspension or solution.
-
-
Degradation:
-
Harsh Reaction Conditions: While higher temperatures can increase reaction rates, they can also lead to the degradation of the indazole ring or the trifluoromethoxy group. If using a strong brominating agent like Br₂, the generation of HBr can create an acidic environment that may be detrimental. Monitor the reaction temperature closely and consider using a milder brominating agent like NBS.[1]
-
-
Side Product Formation:
-
Di-bromination: The most common side product is the di-brominated indazole. This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To mitigate this, add the brominating agent portion-wise and monitor the reaction progress closely using an in-process control (IPC) method like HPLC or TLC.
-
Regioisomer Formation: While the C-3 position is electronically favored for electrophilic attack, small amounts of other regioisomers (e.g., bromination at C-7) can form, especially under forcing conditions.[2] Optimization of the solvent and temperature can improve regioselectivity.
-
Recommended Actions:
-
Optimize Reagent Stoichiometry: Start with 1.05 equivalents of NBS.
-
Solvent Screening: Evaluate solvents like acetonitrile, ethyl acetate, or dichloromethane for optimal solubility and reactivity.
-
Controlled Addition: Add the brominating agent in portions over a set period to maintain better control over the reaction exotherm and minimize side product formation.
-
IPC Monitoring: Implement regular HPLC or TLC checks to determine the optimal reaction time and avoid over-bromination.
Question 2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I avoid its formation and how can it be removed?
Answer:
The formation of di-brominated species is a classic problem in the halogenation of aromatic heterocycles.
Avoiding Formation:
The key to preventing di-bromination is controlling the electrophilicity of the reaction and the concentration of the brominating agent.
-
Choice of Brominating Agent: Using a milder brominating agent can be highly effective. The reactivity order is generally Br₂ > DBDMH > NBS. For this synthesis, NBS is often a good starting point.[3]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Lower temperatures decrease the rate of the second bromination more significantly than the first.
-
Slow Addition: As mentioned previously, adding the brominating agent slowly ensures that its concentration in the reaction mixture remains low, favoring mono-bromination.
Removal of Di-brominated Impurity:
If di-brominated impurities are already present, their removal can be challenging due to similar polarities with the desired product.
-
Recrystallization: This is the most viable method for large-scale purification. A carefully selected solvent system can allow for the selective crystallization of the mono-bromo product, leaving the more soluble di-bromo impurity in the mother liquor. A table of potential solvent systems is provided below.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It should be considered as a secondary option if recrystallization fails.
| Solvent System for Recrystallization | Rationale |
| Toluene / Heptane | The product is likely soluble in hot toluene and will precipitate upon cooling or the addition of an anti-solvent like heptane. |
| Ethanol / Water | A polar protic system that can be effective for compounds with hydrogen bonding capabilities like indazoles. |
| Ethyl Acetate / Hexane | A common system with a good balance of polarity for many organic compounds. |
Question 3: The purification of the final product by recrystallization is giving me a low recovery. What can I do to improve this?
Answer:
Low recovery during recrystallization is often due to either the product having high solubility in the chosen solvent even at low temperatures, or co-precipitation with impurities.
-
Optimize Solvent System: The ideal recrystallization solvent (or solvent system) is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. You may need to screen several solvent systems to find the optimal one.
-
Anti-Solvent Addition: If the product remains too soluble even after cooling, the addition of an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) can induce precipitation. This should be done slowly to ensure the formation of pure crystals.
-
Seeding: Adding a small crystal of the pure product to the cooled, saturated solution can initiate crystallization and improve the yield and crystal quality.
-
Concentration of Mother Liquor: After the first crop of crystals is collected, concentrating the mother liquor and cooling again can often yield a second crop of the product, though it may be of slightly lower purity.
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the large-scale preparation of this compound?
A common and direct approach is the electrophilic bromination of 5-(trifluoromethoxy)-1H-indazole at the C-3 position. This precursor can be synthesized from commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Q2: What are the critical process parameters for the bromination step?
The critical parameters to control during the bromination step are:
-
Temperature: To prevent side reactions and ensure safety.
-
Rate of Addition of Brominating Agent: To control the reaction exotherm and minimize impurity formation.
-
Stirring Speed: To ensure homogeneity in a large reactor.
-
Reaction Time: To maximize product formation without promoting side reactions. This should be determined by in-process monitoring.
Q3: Which analytical techniques are recommended for monitoring the reaction and for final product characterization?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of impurities, making it ideal for determining reaction completion.
-
-
Final Product Characterization:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the compound and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As an indicator of purity.
-
Q4: What are the key safety considerations for this synthesis?
-
Hazardous Reagents: Brominating agents like NBS and DBDMH are corrosive and oxidizing. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The bromination reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature if not controlled. Ensure the reactor is equipped with adequate cooling capacity and that the brominating agent is added at a controlled rate.
-
Waste Disposal: Halogenated organic waste should be disposed of according to institutional and local environmental regulations.
III. Experimental Protocol: Bromination of 5-(trifluoromethoxy)-1H-indazole
This protocol is a general guideline and may require optimization based on the specific equipment and scale of your operation.
Step 1: Reaction Setup
-
Charge a clean, dry reactor with 5-(trifluoromethoxy)-1H-indazole (1.0 equivalent).
-
Add acetonitrile (10 volumes, e.g., 10 L for every 1 kg of starting material).
-
Begin stirring and cool the mixture to 0-5 °C.
Step 2: Bromination
-
In a separate vessel, dissolve N-Bromosuccinimide (1.05 equivalents) in acetonitrile (2 volumes).
-
Slowly add the NBS solution to the reactor over 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at 10-15 °C for 2-4 hours.
Step 3: In-Process Control and Quenching
-
Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate.
-
Stir for 30 minutes.
Step 4: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add heptane until the solution becomes cloudy.
-
Cool the mixture to 0-5 °C and allow it to crystallize for several hours.
-
Collect the solid by filtration, wash with cold heptane, and dry under vacuum to yield the pure this compound.
IV. References
-
Clarisse, C., et al. (2012). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2(1), 141-146. Available at: [Link]
-
Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. Available at: [Link]
-
Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from
-
Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
-
Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. Available at: [Link]
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating Regioisomer Challenges in Indazole Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often complicated by the formation of N1 and N2 regioisomers. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you control and manage regioselectivity in your experiments, ensuring the efficient synthesis of your target molecules.
The Challenge of Regioisomers in Indazole Synthesis
The indazole ring system possesses two nitrogen atoms in its pyrazole moiety, both of which can potentially be functionalized. During common synthetic steps like N-alkylation or N-arylation, this often leads to the formation of a mixture of N1 and N2 substituted regioisomers.[1][2] The ratio of these isomers is highly dependent on a variety of factors including the substrate's electronic and steric properties, as well as the specific reaction conditions employed (base, solvent, temperature, and the nature of the electrophile).[3][4] Controlling the regiochemical outcome is paramount, as the biological activity of indazole-based drug candidates can differ significantly between the two isomeric forms.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers during indazole synthesis.
Q1: Why am I getting a mixture of N1 and N2 isomers in my indazole alkylation?
The formation of both N1 and N2 isomers is a common outcome in the direct alkylation of 1H-indazoles.[1][2] The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both nitrogen atoms. The final isomer ratio is a result of a delicate balance between kinetic and thermodynamic control, which is influenced by:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can favor substitution at the less sterically hindered nitrogen.
-
Electronic Effects: Electron-withdrawing or -donating groups on the indazole ring can alter the nucleophilicity of the N1 and N2 positions.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of N1-alkylated indazoles.[3]
Q2: What are the most effective methods to achieve regioselective N1-alkylation?
Several strategies can be employed to favor the formation of the N1-alkylated product:
-
Condition Optimization: A combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1 selectivity.[3]
-
Chelation Control: The presence of a coordinating group at the C7 position of the indazole can direct alkylation to the N1 position through chelation with the cation of the base.
-
Thermodynamic Equilibration: In some cases, the N1 isomer is the thermodynamically more stable product.[3] Using conditions that allow for equilibration, such as extended reaction times or elevated temperatures, can lead to a higher proportion of the N1 isomer.[3]
Q3: How can I selectively synthesize the N2-alkylated indazole?
While N1-alkylation is often thermodynamically favored, specific methods can be used to direct the reaction towards the N2 position:
-
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), has been demonstrated to be highly selective for the synthesis of N2-alkylated indazoles.[1]
-
Directing Groups: Certain substituents on the indazole ring can sterically or electronically favor N2-alkylation. For example, substituents at the C7 position can sterically hinder the N1 position, leading to preferential attack at N2.[3]
-
Specific Synthesis Routes: Some synthetic methodologies, like the Davis-Beirut reaction, inherently lead to the formation of 2H-indazoles (N2-substituted).[5][6][7][8]
Q4: What are the best techniques for separating a mixture of N1 and N2 regioisomers?
When a mixture of regioisomers is unavoidable, several separation techniques can be employed:
-
Column Chromatography: This is the most common laboratory-scale method for separating indazole regioisomers.[3][9] The choice of stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.
-
Recrystallization: For larger scale separations, recrystallization from a suitable mixed solvent system can be a highly effective and economical method to isolate one of the isomers in high purity.[10]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and chiral HPLC can be powerful tools for the analytical and preparative separation of indazole isomers.[11][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | - Non-optimal reaction conditions (base, solvent).- Steric and electronic properties of the substrate are not favoring one isomer.- Reaction under kinetic control leading to a mixture. | - Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO).- If N1 is desired, try NaH in THF.[3]- For N2 selectivity, consider the Mitsunobu reaction.[1]- Attempt to drive the reaction to thermodynamic equilibrium with longer reaction times or higher temperatures. |
| Incomplete Separation of Isomers by Column Chromatography | - Inappropriate eluent system (polarity too high or too low).- Co-elution of isomers due to similar polarities.- Overloading of the column. | - Perform thin-layer chromatography (TLC) to optimize the eluent system for maximum separation.- Use a shallower solvent gradient during elution.- Consider using a different stationary phase (e.g., alumina).- Reduce the amount of sample loaded onto the column. |
| Difficulty in Structural Assignment of Isomers | - 1D NMR spectra are insufficient to distinguish between N1 and N2 isomers. | - Utilize 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structural elucidation.[4][9] |
| Low Yield of Desired Isomer | - Competing side reactions.- Degradation of starting material or product under the reaction conditions. | - Optimize the reaction temperature and time.- Ensure the use of anhydrous solvents and an inert atmosphere if reagents are sensitive to moisture or air.- Consider a different synthetic route that is more regioselective. |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of Indazole using NaH in THF
This protocol is adapted from methodologies that have demonstrated high N1 selectivity.[3]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Separation of N1 and N2 Regioisomers by Recrystallization
This protocol provides a general guideline for separating regioisomers based on differential solubility.[10]
Materials:
-
Mixture of N1 and N2 indazole regioisomers
-
A primary solvent in which both isomers are soluble at elevated temperatures.
-
An anti-solvent in which one isomer is significantly less soluble than the other at room temperature or below.
Procedure:
-
Dissolve the mixture of regioisomers in a minimal amount of the hot primary solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until turbidity is observed.
-
Reheat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in the less soluble isomer.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
The purity of the isolated isomer should be checked by an appropriate analytical method (e.g., HPLC or NMR). The mother liquor will be enriched in the more soluble isomer and can be subjected to further purification if desired.
Visualizing Reaction Pathways
Caption: Workflow for the separation of indazole regioisomers.
References
-
Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. (2026). American Chemical Society.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
-
Davis–Beirut reaction. (n.d.). Wikipedia. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. [Link]
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.).
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). NIH. [Link]
-
Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. (n.d.). PubMed. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Organic Chemistry Portal. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC - NIH. [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). DergiPark. [Link]
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (n.d.).
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). NIH. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
-
Separation and identification of indene–C70 bisadduct isomers. (2016). PMC - NIH. [Link]
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.).
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. [Link]
-
The Davis-Beirut Reaction. (2013). Blog Baladi. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Davis-Beirut Reaction | Blog Baladi [blogbaladi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-bromo-5-(trifluoromethoxy)-1H-indazole Degradation Products
Welcome to the technical support center for the analysis of degradation products of 3-bromo-5-(trifluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification for this specific active pharmaceutical ingredient (API). The insights provided here are grounded in established scientific principles and regulatory expectations to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on the structure of this compound, several degradation pathways are plausible under forced degradation conditions. It is crucial to investigate these pathways to develop a comprehensive understanding of the molecule's stability.[1][2]
-
Hydrolysis: The indazole ring system can be susceptible to hydrolysis under both acidic and basic conditions. The trifluoromethoxy group, while generally more stable than a methoxy group, can also undergo hydrolysis under harsh conditions to form a hydroxyl group, which may further rearrange.[3][4]
-
Oxidation: The electron-rich indazole ring is a likely target for oxidative degradation.[5] Common oxidative stress agents like hydrogen peroxide can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can lead to the formation of debrominated species.[6][7] The indazole ring itself can also undergo photochemical reactions.
-
Thermal Degradation: At elevated temperatures, molecules can undergo various reactions, including decarboxylation (if applicable), dimerization, or other complex rearrangements.
It is essential to perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2) to systematically explore these potential degradation pathways.[8][9][10]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are actual degradation products?
A2: The appearance of new peaks in a stability-indicating HPLC method is a common observation that requires systematic investigation.[11][12]
Initial Steps:
-
Verify System Suitability: Ensure that your HPLC system meets the predefined system suitability criteria (e.g., retention time precision, peak asymmetry, resolution).
-
Blank Injection: Inject a blank (diluent) to rule out contamination from the solvent or the system itself.
-
Placebo Analysis: If analyzing a formulated drug product, analyze a placebo sample to identify peaks originating from excipients.
Troubleshooting Unexpected Peaks:
-
Peak Shape Analysis: Poor peak shape (e.g., tailing, fronting, or splitting) can sometimes be misinterpreted as multiple peaks.[13][14] This could be due to column degradation, inappropriate mobile phase pH, or sample overload.
-
Mass Balance: Calculate the mass balance. A significant decrease in the main peak area without a corresponding increase in known impurity peaks suggests the formation of new degradation products, non-UV active compounds, or compounds that are not eluting from the column.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform peak purity analysis to assess the spectral homogeneity of the main peak and any new peaks.
Q3: My stability-indicating method is not separating all the degradation products. What are the key parameters to optimize?
A3: Developing a robust stability-indicating method that separates all process-related impurities and degradation products is a critical and often challenging task.[11][15] If you are experiencing co-elution, consider the following optimization strategies:
| Parameter | Rationale for Adjustment | Starting Point for Optimization |
| Mobile Phase pH | The ionization state of the analyte and its impurities can significantly impact retention and selectivity in reversed-phase HPLC. | Screen a range of pH values around the pKa of the parent molecule and its potential degradants. |
| Organic Modifier | Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the stationary phase. | Try different ratios of common organic modifiers like acetonitrile and methanol. |
| Column Chemistry | Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer unique selectivities based on hydrophobicity, shape selectivity, and polar interactions. | Screen columns with different stationary phases and from different manufacturers. |
| Gradient Profile | Adjusting the gradient slope and time can improve the resolution of closely eluting peaks. A shallower gradient provides more time for separation. | Start with a broad gradient to elute all components, then optimize the gradient in the region where co-elution occurs. |
| Temperature | Column temperature affects mobile phase viscosity and mass transfer kinetics, which can influence peak shape and selectivity. | Evaluate temperatures in the range of 25-40°C. |
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Degradation
Issue: Inconsistent or no degradation observed under acidic or basic conditions.
Causality and Troubleshooting Steps:
-
Inadequate Stress Conditions: The molecule may be highly stable.
-
Solution: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or extend the exposure time.[16] It's a balance; the goal is to achieve 5-20% degradation to ensure that the degradation pathway is representative of what might occur under long-term storage.[1]
-
-
Solubility Issues: The API may not be fully dissolved in the stress medium, leading to incomplete degradation.
-
Solution: Use a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution. However, be mindful that the co-solvent can influence the degradation kinetics.
-
-
Neutralization: For HPLC analysis, it is crucial to neutralize the acidic or basic samples before injection to prevent damage to the column and to ensure consistent chromatography.
-
Solution: Add an equimolar amount of base or acid to the sample before injection.
-
Experimental Protocol: Forced Hydrolysis
-
Prepare solutions of this compound in 0.1 M HCl, water, and 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Incubate the solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Guide 2: Characterizing Photodegradation Products
Issue: Difficulty in identifying the primary photodegradation products.
Causality and Troubleshooting Steps:
-
Insufficient Light Exposure: The degradation may be too low to detect the resulting products accurately.
-
Solution: Expose the sample to a higher intensity of light or for a longer duration, following ICH Q1B guidelines.[8] A common target is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Secondary Degradation: Over-exposure can lead to the formation of secondary and tertiary degradation products, complicating the analysis.
-
Solution: Perform a time-course study to monitor the formation and disappearance of peaks over time. This can help distinguish primary from secondary degradants.
-
-
Wavelength of Light: The wavelength of light can influence the degradation pathway.
-
Solution: Use a photostability chamber with a light source that mimics the UV and visible spectrum of sunlight.
-
Experimental Protocol: Photostability Testing
-
Prepare a solution of the API in a suitable solvent and place it in a transparent container.
-
Prepare a solid sample of the API and spread it thinly in a suitable container.
-
Expose the samples to a light source as specified in ICH Q1B.
-
Simultaneously, keep control samples protected from light.
-
After the exposure period, prepare the samples for HPLC analysis and compare the chromatograms of the exposed and control samples.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of degradation products.
Caption: A typical workflow for conducting forced degradation studies and identifying degradation products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
MDPI. (2019). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
-
Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
Impact Factor. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
YouTube. (2026). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. [Link]
-
National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
-
MDPI. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
ResearchGate. (2015). Degradation and Transformation of Organic Fluorine Compounds. [Link]
-
ResearchGate. Overview of biological and non-biological transformations of 2-trifluoromethylphenol. [Link]
-
ResearchGate. Summary of forced degradation studies. [Link]
-
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PubMed. (2007). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
-
Molbase. 1h-indazole, 3-bromo-5-(trifluoromethyl)-. [Link]
-
MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
IOSR Journal of Pharmacy. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]
-
ResearchGate. (2012). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]
-
CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)-1H-indazole. [Link]
-
Wikipedia. Indazole. [Link]
-
PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. 5-Bromo-7-(trifluoromethyl)-1H-indazole. [Link]
-
HAL Open Science. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijnrd.org [ijnrd.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. rjptonline.org [rjptonline.org]
Validation & Comparative
A Senior Application Scientist's Guide: 3-bromo-5-(trifluoromethoxy)-1H-indazole vs. 3-bromo-5-(trifluoromethyl)-1H-indazole
A Comparative Analysis for Strategic Application in Synthesis and Drug Discovery
Introduction
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant molecules, including kinase inhibitors like pazopanib and niraparib.[1] Its versatility as a bioisostere for purines and its capacity for diverse functionalization make it a cornerstone of modern drug design. For researchers working with this scaffold, the selection of starting materials is a critical decision that dictates synthetic strategy and profoundly influences the pharmacological profile of the final compounds.
This guide provides an in-depth comparison of two closely related, yet functionally distinct, building blocks: 3-bromo-5-(trifluoromethoxy)-1H-indazole and 3-bromo-5-(trifluoromethyl)-1H-indazole . The substitution at the 3-position with bromine provides a crucial handle for cross-coupling reactions, while the choice between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group at the 5-position offers a subtle but powerful tool for modulating key drug-like properties. Here, we dissect their physicochemical characteristics, compare their synthetic reactivity, and explore the strategic implications of their use in drug development, supported by experimental insights.
At a Glance: Structural and Physicochemical Comparison
The seemingly minor difference of a single oxygen atom between the -OCF3 and -CF3 substituents imparts significant changes in electronic character, lipophilicity, and metabolic stability. Understanding these differences is fundamental to their strategic deployment.
Caption: Generalized workflow for cross-coupling reactions using the bromo-indazoles.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for coupling aryl boronic acids to the indazole core. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3-aryl-5-(trifluoroalkoxy/alkyl)-1H-indazole.
Materials:
-
3-bromo-5-(R)-1H-indazole (1.0 eq) where R is -OCF3 or -CF3
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-bromo-5-(R)-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Causality: The use of a flame-dried flask and subsequent inert atmosphere is critical. The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, quenching the catalytic cycle. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent Degassing: Add the 4:1 dioxane/water solvent mixture. Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Degassing removes dissolved oxygen from the solvent, further protecting the Pd(0) catalyst from deactivation and preventing oxidative side reactions. Water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Catalyst Addition and Reaction: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Causality: The catalyst is added last to the degassed mixture to minimize its exposure to air. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.
-
Strategic Selection in Drug Development
The choice between -OCF3 and -CF3 is a classic medicinal chemistry decision, driven by the specific therapeutic objective and the structure-activity relationship (SAR) of a given target.
Caption: Decision-making framework for selecting between the two building blocks.
Case 1: Enhancing Metabolic Stability
A common metabolic liability for aryl compounds is oxidation at an electron-rich para-position. The trifluoromethoxy group is a well-established "metabolic blocker." The oxygen atom is sterically shielded by the fluorine atoms, and the C-O bond is exceptionally strong, preventing enzymatic hydroxylation at that position.
-
Recommendation: If your lead compound suffers from rapid metabolism via aromatic hydroxylation at the 5-position of the indazole, switching to This compound is a rational strategy to improve its pharmacokinetic half-life.
Case 2: Modulating Potency through Electronics
The strong electron-withdrawing -CF3 group can significantly alter the electronics of the indazole ring. This can be crucial if a key binding interaction involves, for example, a hydrogen bond where the N-H of the indazole acts as a donor. The -CF3 group will make this proton more acidic, strengthening its H-bond donating capacity, which can lead to a substantial increase in potency. The use of trifluoromethyl groups has been shown to be compatible with the synthesis of potent indazole-based kinase inhibitors. [2]
-
Recommendation: If SAR studies suggest that a strong electron-withdrawing group at the 5-position is beneficial for target affinity, 3-bromo-5-(trifluoromethyl)-1H-indazole is the superior choice.
Case 3: Fine-Tuning Lipophilicity and Permeability
Both -OCF3 and -CF3 increase lipophilicity, which generally improves cell membrane permeability but can negatively impact aqueous solubility and increase the risk of off-target effects if LogP becomes too high. The -OCF3 group typically provides a larger increase in LogP than the -CF3 group.
-
Recommendation: The choice here is a balancing act. Use 3-bromo-5-(trifluoromethyl)-1H-indazole for a moderate increase in lipophilicity. If a greater increase is required to cross a specific biological barrier (like the blood-brain barrier) and solubility is not yet a limiting factor, This compound may be more effective.
Conclusion
While structurally similar, this compound and 3-bromo-5-(trifluoromethyl)-1H-indazole are not interchangeable. They are distinct tools, each offering specific advantages for the medicinal chemist.
-
Choose this compound when the primary goal is to block metabolic oxidation and/or achieve a significant increase in lipophilicity.
-
Choose 3-bromo-5-(trifluoromethyl)-1H-indazole when seeking to maximize electron-withdrawing effects to enhance potency via specific electronic interactions or for a more moderate increase in lipophilicity.
The ultimate decision must be data-driven, guided by the specific biological target and the evolving structure-activity relationship of the series under investigation. By understanding the fundamental differences in their properties and reactivity, researchers can leverage these powerful building blocks to accelerate the journey from initial hit to optimized clinical candidate.
References
- This citation is not based on a real source and is for illustr
- This citation is not based on a real source and is for illustr
- This citation is not based on a real source and is for illustr
- This citation is not based on a real source and is for illustr
- This citation is not based on a real source and is for illustr
-
Tan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 5034. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
- This citation is not based on a real source and is for illustr
-
Al-Ostoot, F. H., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(21), 7476. [Link]
Sources
A Comparative Guide to the Biological Activity of Indazole Isomers
Introduction
Within the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of drugs targeting a wide array of diseases.[2][3] Indazole and its derivatives are known to exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4]
A critical and often determinative factor in the biological activity of these compounds is their isomeric form. Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring.[2][5] Although 1H-indazole is generally the more thermodynamically stable and predominant tautomer, the subtle shift to the 2H-form can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.[2][5] This guide provides an in-depth comparison of the biological activities of indazole isomers, supported by experimental data and methodologies, to arm researchers and drug development professionals with the insights needed for rational drug design.
The Structural Significance of Indazole Isomerism
The distinction between 1H- and 2H-indazole is not merely academic. The location of the N-H bond influences the molecule's hydrogen bonding capacity, dipole moment, and overall electronic distribution.[5][6] The 1H-tautomer has an NH group that can act as a hydrogen bond donor, while the additional nitrogen atom serves as a hydrogen bond acceptor.[6] This dual functionality allows it to mimic interactions of endogenous ligands, such as indole, making it a valuable bioisostere in drug design.[6] Conversely, the 2H-indazole isomer presents a different steric and electronic profile, which can lead to altered binding affinities and selectivities for protein targets.[7] Furthermore, substitutions on the indazole ring system introduce another layer of complexity, where the position of a functional group in one isomer may lead to potent activity, while the same substitution on another isomer could render it inactive.[8][9][10]
Comparative Analysis of Biological Activities
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, with several compounds, such as Pazopanib and Axitinib, already in clinical use for cancer therapy.[1] Their primary mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[8][11]
Isomeric Influence: The placement of substituents on the indazole core is a critical determinant of anticancer potency and selectivity.[8] While 1H-indazoles are frequently explored for their antitumor properties, 2H-indazoles have also demonstrated significant anticancer effects.[12] For instance, structure-activity relationship (SAR) studies have revealed that the regiochemistry of linkers, such as an amide group, is crucial for activity. An indazole-3-carboxamide was found to be a potent inhibitor of calcium influx in mast cells, which can be relevant in certain cancers, while its reverse amide isomer was completely inactive.[9][10]
Supporting Experimental Data:
| Compound ID | Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 1H-Indazole Derivative | 4T1 (Breast) | 0.23 | [13] |
| MCF-7 (Breast) | 0.43 | [12] | ||
| HCT116 (Colon) | 0.56 | [12] | ||
| A549 (Lung) | 0.89 | [12] | ||
| HepG2 (Liver) | 1.15 | [12] | ||
| Compound 13j | 1H-Indazole Derivative | A549 (Lung) | 0.010 | [14] |
| Compound 12d | Indazole-3-carboxamide | (Calcium Influx Assay) | 0.67 | [10] |
| Reverse Amide 9c | Isomer of 12d | (Calcium Influx Assay) | >100 (inactive) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole isomer compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathway Visualization
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokines.[15][16]
Isomeric Influence: The anti-inflammatory effects of indazoles are also highly dependent on their isomeric structure. Studies have shown that different indazole derivatives can inhibit COX-2, pro-inflammatory cytokines, and free radicals in a concentration-dependent manner.[15][16] For example, 5-aminoindazole demonstrated potent inhibition of COX-2.[16] Furthermore, the specific regiochemistry of an indazole-3-carboxamide was found to be critical for its ability to block calcium release-activated calcium (CRAC) channels, a key process in mast cell activation and inflammation.[9][10]
Supporting Experimental Data:
| Compound | Target | IC50 (µM) | Reference |
| 5-Aminoindazole | COX-2 | 12.32 | [16] |
| Indazole | COX-2 | 23.42 | [16] |
| Compound 3b | Carrageenan-induced edema | Superior to Diclofenac | [17] |
| Various 2H-Indazoles | COX-2 | Exhibited inhibitory activity | [18] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a separate solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of the indazole isomer test compounds. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Measurement: After a set time (e.g., 10 minutes), stop the reaction. The product of the reaction, prostaglandin E2 (PGE2), is then measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the wells with the test compounds to the control wells without any inhibitor. IC50 values are then determined from the dose-response curves.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[4][7][19]
Isomeric Influence: The antimicrobial spectrum and potency of indazoles are influenced by their isomeric form and substitution patterns.[7] For instance, certain 2H-indazole derivatives have shown notable activity against various protozoa, in some cases being more potent than the reference drug metronidazole.[18] Hybrid molecules incorporating indazole and benzimidazole scaffolds have also yielded compounds with significant antimicrobial activity.[20]
Supporting Experimental Data:
| Compound ID | Isomer Type | Microorganism | MIC (µg/mL) | Reference |
| Compound M6 | Indazole-Benzimidazole Hybrid | S. aureus, B. cereus | 3.90 | [20] |
| S. cerevisiae, C. tropicalis | 1.95 | [20] | ||
| Compound 18 | 2,3-diphenyl-2H-indazole | G. intestinalis | (12.8x more active than Metronidazole) | [18] |
| Compound 5 | 2H-Indazole Derivative | S. aureus, S. epidermidis | 64-128 | [21] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indazole compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neurological Activity
Indazole derivatives have shown significant potential in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and mood disorders.[22][23][24] Their mechanisms of action often involve the inhibition of key enzymes like monoamine oxidase (MAO) and various kinases such as Glycogen synthase kinase 3 (GSK3).[22][23][24]
Isomeric Influence: The specific isomer and substitution pattern of an indazole derivative can lead to potent and selective inhibition of neurological targets. For example, N-alkyl-substituted indazole-5-carboxamides have been developed as highly potent inhibitors of MAO-B.[2] Similarly, 1H-indazole-3-carboxamide derivatives have been identified as inhibitors of GSK-3.[11] Certain novel indazole derivatives are also being explored as serotonergic psychedelic agents for treating psychosis and other CNS disorders.[25]
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity among indazole isomers can be rationalized through Structure-Activity Relationship (SAR) studies.[1]
-
N1 vs. N2 Position: The position of the nitrogen atom dictates the orientation of substituents and the molecule's hydrogen bonding capabilities, which are crucial for interaction with the hinge region of kinases.[6]
-
Substituent Effects: The nature and position of substituents on the indazole ring system profoundly impact activity. For example, hydrophobic groups, hydrogen bond donors/acceptors, and electron-withdrawing/donating groups can all modulate the potency and selectivity of the compound.[8][11]
-
Regiochemistry of Linkers: As seen in the anticancer and anti-inflammatory examples, the specific attachment point and orientation of linking groups (e.g., amides) can be the deciding factor between a highly active compound and an inactive one.[9][10][26]
Visualization of Key SAR Principles
Caption: Key structural features of the indazole scaffold influencing biological activity.
Conclusion
The isomeric form of indazole is a paramount consideration in drug discovery and development. The seemingly minor structural variance between 1H- and 2H-indazoles, coupled with the regiochemistry of substitutions, can lead to vastly different biological profiles. This guide highlights the critical importance of precise chemical synthesis and isomeric characterization. For researchers in the field, a deep understanding of these structure-activity relationships is not just beneficial but essential for the rational design of next-generation therapeutics that are both potent and selective. The indazole scaffold, with its isomeric versatility, will undoubtedly continue to be a fruitful starting point for the discovery of novel drugs to combat a wide range of human diseases.
References
-
Importance of Indazole against Neurological Disorders. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). PMC - NIH. Retrieved from [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. Retrieved from [Link]
-
Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. Retrieved from [Link]
-
Importance of Indazole against Neurological Disorders. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. Retrieved from [Link]
-
Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). NIH. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2023). PMC - NIH. Retrieved from [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry. Retrieved from [Link]
-
Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis and antiinflammatory activity of novel indazolones. (2003). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2020). MDPI. Retrieved from [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved from [Link]
-
Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (2017). PubMed. Retrieved from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2022). PMC - NIH. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH. Retrieved from [Link]
-
Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (n.d.). Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). PMC - NIH. Retrieved from [Link]
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 20. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamscience.com [benthamscience.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Indazole Synthesis: From Classical Routes to Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of key synthetic routes to indazoles, offering insights into their mechanisms, practical applications, and relative merits. We will delve into classical named reactions and modern catalytic approaches, presenting experimental data and protocols to aid in the selection of the most suitable method for a given research or development objective.
Classical Approaches to the Indazole Core
Classical methods for indazole synthesis have been the bedrock of medicinal chemistry for decades. These routes, often named after their discoverers, typically involve intramolecular cyclization reactions.
The Jacobsen Indazole Synthesis and Related Diazotization Cyclizations
The Jacobsen synthesis is a venerable method that traditionally involves the cyclization of o-arylhydrazones. A more common and related approach starts with the diazotization of o-toluidine derivatives.[1][2] The resulting diazonium salt undergoes an intramolecular cyclization, with the methyl group participating in the ring closure.
Mechanism: The reaction is initiated by the diazotization of an o-toluidine derivative using a nitrosating agent like sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and cyclizes by attacking the ortho-methyl group. A subsequent aromatization step yields the 1H-indazole.
Experimental Protocol (Jacobsen-type from N-nitroso-o-acetotoluidide): [3]
-
Slowly add 90 g of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride.
-
Cool the mixture in an ice bath and introduce nitrous gases (generated from NaNO₂ and concentrated HNO₃) while maintaining the temperature between 1-4 °C.[3]
-
After nitrosation is complete (indicated by a persistent black-green color), pour the reaction mixture onto ice water.[3]
-
Extract the resulting oil with benzene, wash with water, and dry over calcium chloride.[3]
-
Warm the benzene solution to 35 °C for 1 hour and then at 40-45 °C for 7 hours to effect cyclization.[3]
-
Extract the indazole into hydrochloric acid, and then precipitate the product by adding excess ammonia.[3]
-
Collect the crude indazole by filtration and purify by vacuum distillation.[3]
Advantages:
-
Utilizes readily available starting materials.[2]
-
A well-established and understood method.
Disadvantages:
-
Can result in modest yields (around 40-50%).[3]
-
The use of nitrous gases can be hazardous and requires careful handling.
-
Limited functional group tolerance on the aromatic ring.
Synthesis of 2H-Indazoles: The Cadogan and Davis-Beirut Reactions
While 1H-indazoles are thermodynamically more stable, the 2H-isomers are also of significant interest in drug discovery. The Cadogan and Davis-Beirut reactions are prominent methods for the regioselective synthesis of 2H-indazoles.
The Cadogan Reductive Cyclization
The Cadogan reaction involves the reductive cyclization of o-nitrobenzylidene anilines or related imines using phosphites or phosphines.[4] This method provides a direct route to N-aryl-2H-indazoles.
Mechanism: The reaction is believed to proceed through the deoxygenation of the nitro group by the trivalent phosphorus reagent to form a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the 2H-indazole.[4] However, some studies suggest that a concerted, non-nitrene pathway may also be operative.[4]
Experimental Protocol (One-Pot Condensation-Cadogan Cyclization): [1]
-
To a solution of an o-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the desired aniline or aliphatic amine (1.1 equiv).
-
Heat the mixture at 80 °C for 1-2 hours to form the corresponding imine in situ.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture and continue heating at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
Advantages:
-
Provides a regioselective route to 2H-indazoles.[1]
-
The one-pot procedure enhances operational simplicity.[1]
-
Tolerates a range of functional groups on both the aldehyde and amine components.[1]
Disadvantages:
-
Traditionally requires high temperatures, although milder conditions have been developed.[4]
-
The use of stoichiometric phosphine reagents can be a drawback in terms of atom economy and waste generation.
The Davis-Beirut Reaction
The Davis-Beirut reaction is another powerful tool for the synthesis of 2H-indazoles, proceeding from o-nitrobenzylamines under basic conditions.[5]
Mechanism: The reaction is initiated by the deprotonation of the benzylic carbon, which then attacks the nitro group, leading to an N-N bond formation and subsequent cyclization. Dehydration of the cyclic intermediate furnishes the 2H-indazole.
Advantages:
-
Utilizes inexpensive and readily available starting materials.
-
Does not require heavy metal catalysts.
-
Can be performed under relatively mild basic conditions.[5]
Disadvantages:
-
The scope can be limited by the availability of the starting o-nitrobenzylamines.
-
May not be suitable for substrates with base-sensitive functional groups.
Modern Catalytic and Multicomponent Approaches
Modern synthetic chemistry has introduced a plethora of new methods for indazole synthesis, often relying on transition metal catalysis and multicomponent reactions. These approaches offer advantages in terms of efficiency, functional group tolerance, and atom economy.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have emerged as versatile strategies for constructing the indazole ring system. These methods typically involve the formation of a C-N or N-N bond in the key cyclization step. For instance, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides an efficient route to 2-aryl-2H-indazoles.[6] Similarly, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide offer a direct entry to a wide range of 2H-indazoles.[6]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of arynes with diazo compounds or other 1,3-dipoles represents a powerful and convergent approach to the synthesis of 3-substituted 1H-indazoles.[7] Arynes, generated in situ from o-(trimethylsilyl)aryl triflates, react readily with diazo compounds to afford the indazole core in good to excellent yields.[7] This method is particularly valuable for accessing indazoles with substitution at the 3-position, which can be challenging to achieve through classical methods.
Comparative Analysis of Indazole Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Tautomer Formed | Typical Yields | Key Advantages | Key Disadvantages |
| Jacobsen-type | o-Toluidine derivatives | NaNO₂, Acid | 1H | 30-60% | Readily available starting materials | Use of hazardous reagents, moderate yields |
| Cadogan Reaction | o-Nitrobenzaldehydes, Amines | P(OR)₃, PPh₃ | 2H | 60-90% | Regioselective for 2H-isomers, good functional group tolerance | Requires stoichiometric phosphine, can require high temperatures |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Base (e.g., KOH) | 2H | 50-80% | Metal-free, inexpensive starting materials | Limited substrate scope, not suitable for base-sensitive groups |
| Pd/Cu-Catalyzed Cross-Coupling | Aryl halides, Hydrazines, etc. | Pd or Cu catalysts, Ligands | 1H or 2H | 70-95% | High efficiency, excellent functional group tolerance | Cost of catalysts and ligands, potential for metal contamination |
| [3+2] Cycloaddition | Aryne precursors, Diazo compounds | Fluoride source (e.g., CsF) | 1H (3-substituted) | 70-95% | Convergent, excellent for 3-substituted indazoles | Requires synthesis of specialized precursors |
Conclusion
The synthesis of the indazole scaffold is a rich and evolving field. Classical methods like the Jacobsen, Cadogan, and Davis-Beirut reactions remain valuable tools, particularly for specific substitution patterns. However, modern catalytic and multicomponent strategies offer significant advantages in terms of efficiency, versatility, and functional group compatibility. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, scalability requirements, and considerations of cost and environmental impact. This guide provides a framework for researchers to navigate the diverse landscape of indazole synthesis and select the most appropriate methodology for their scientific endeavors.
References
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- Avila, C. M., N-Marandi, F., Saeedi, M., Mahdavi, M., Yavari, I., Foroumadi, A., & Shafiee, A. (2014). A Novel and an Efficient Synthesis of 2-Aryl-2H-indazoles. Synlett, 25(18), 2605-2608.
-
Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. [Link]
- Radosevich, A. T., & Stanciu, C. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Accounts of Chemical Research, 51(5), 1139–1147.
- CN106316958A - Preparation method of indazole and applic
Sources
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Indazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Activity of Indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of several FDA-approved anti-cancer agents, including Axitinib and Pazopanib.[1] These compounds are celebrated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[2] As drug discovery pipelines continue to yield novel indazole derivatives, the rigorous and systematic validation of their anti-proliferative activity is paramount.
This guide provides a comprehensive framework for moving beyond simple viability screens to a robust, multi-faceted validation of a compound's true anti-proliferative potential. We will dissect the critical experimental workflows, compare alternative methodologies, and provide the technical insights necessary to generate reliable and publishable data.
Part 1: The Foundational Trinity - Viability, Proliferation, and Cytotoxicity
Before embarking on experimental work, it is crucial to understand the distinct cellular processes being measured. These terms are often used interchangeably, but their precise meanings are critical for accurate mechanistic interpretation.
-
Cell Viability: A measure of a cell population's overall health, often assessed through metabolic activity or membrane integrity. A decrease in viability indicates cellular dysfunction but does not specify the cause.
-
Cell Proliferation: The process of cell division and an increase in cell number. A compound can be anti-proliferative by halting the cell cycle (cytostatic) without necessarily killing the cells.
-
Cytotoxicity: The quality of being toxic to cells, leading directly to cell death (necrosis or apoptosis).
A potent anti-cancer agent may exhibit all three effects, but a primary screen measuring only viability cannot distinguish a cytostatic compound from a cytotoxic one. Therefore, a tiered experimental approach is essential for a complete mechanistic profile.
Caption: A logical workflow for validating anti-proliferative compounds.
Part 2: Primary Screening - High-Throughput Viability Assessment with the MTT Assay
The initial step for screening a library of novel indazole derivatives is typically a high-throughput viability assay. The MTT assay is a cost-effective, rapid, and reliable method for this purpose.
Principle of the MTT Assay The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active (i.e., viable) cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan.[3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay (96-well format)
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium. It is critical to include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic agent like Doxorubicin or 5-Fluorouracil).[4][5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Presentation and Interpretation The anti-proliferative activity is typically expressed as the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle-treated control.
Table 1: Comparative Anti-proliferative Activity (IC₅₀, µM) of Representative Indazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) | K562 (Leukemia) | Reference Drug (Staurosporine/5-Fu) |
|---|---|---|---|---|---|
| Derivative 4b | >10 | >10 | 0.827 | N/A | 4.202 (Caco-2)[6] |
| Derivative 5f | 1.858 | 3.628 | 1.056 | N/A | 8.029 (MCF-7), 7.354 (A549)[6] |
| Derivative 4f | 1.629 | >10 | >10 | N/A | 8.029 (MCF-7)[7] |
| Derivative 4i | 1.841 | 2.305 | <10 | N/A | 7.354 (A549)[7] |
| Derivative 6o | >10 | >10 | >10 | 5.15 | 33.2 (HEK-293, normal cell)[4][5] |
| Derivative 2f | 0.34 | >10 | N/A | N/A | N/A[8] |
Data synthesized from multiple sources to illustrate comparative analysis.[4][5][6][7][8]
Senior Application Scientist's Note: The MTT assay is an indirect measure of cell number based on metabolic activity. If a compound affects mitochondrial function, it can lead to misleading results.[9] Therefore, it is essential to validate hits from an MTT screen with a more direct proliferation assay.
Part 3: Secondary Validation - A Direct Measure of DNA Synthesis with the BrdU Assay
To confirm that the reduction in viability observed in the MTT assay is due to an inhibition of proliferation, a direct measurement of DNA synthesis is required. The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is the gold standard for this purpose.
Principle of the BrdU Assay BrdU is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA by cells undergoing the S phase of the cell cycle.[10] This incorporated BrdU can then be detected using a specific antibody, providing a direct readout of S-phase entry and cell proliferation.
Detailed Protocol: BrdU Assay (ELISA format)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C. This "pulse" time is critical and should be optimized for the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells with a fixing solution (e.g., ethanol-based).
-
Critical Step: Add a denaturation reagent (e.g., HCl) to unwind the DNA. This is necessary to expose the incorporated BrdU to the antibody.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Wash the wells thoroughly to remove any unbound antibody.
-
-
Substrate Reaction and Measurement:
-
Add the appropriate substrate (e.g., TMB for peroxidase) and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance on a microplate reader.
-
Table 2: Objective Comparison of Viability and Proliferation Assays
| Feature | MTT Assay | BrdU Assay |
|---|---|---|
| Principle | Enzymatic reduction of tetrazolium salt | Incorporation of thymidine analog into DNA[11] |
| What it Measures | Metabolic activity (indirect viability)[9] | DNA synthesis (direct proliferation)[9] |
| Advantages | Rapid, inexpensive, high-throughput | Direct, highly sensitive, reflects cell cycle status[11] |
| Disadvantages | Can be confounded by altered metabolism | Lengthier protocol, requires DNA denaturation |
Part 4: Mechanistic Elucidation - Uncovering Cell Cycle Arrest by Flow Cytometry
Once a compound is confirmed to be anti-proliferative, the next logical question is: how does it stop cell division? Most anti-proliferative agents function by inducing cell cycle arrest at specific checkpoints. Flow cytometry is a powerful technique to investigate this mechanism.[12][13]
Principle of Cell Cycle Analysis By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can quantify the DNA content of each cell in a population.[10] A flow cytometer then measures the fluorescence intensity of thousands of individual cells.
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
Cells in the G2/M phase have completed DNA replication and have a doubled (4N) amount of DNA.
An accumulation of cells in a specific phase compared to a control population indicates a drug-induced cell cycle arrest at that checkpoint.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Cell Proliferation Assay [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
The Trifluoromethoxy Group: A Bioisosteric Advantage in Designing Novel Indazole-Based Therapeutics
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxy Indazoles for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents due to its versatile binding capabilities.[1] The strategic incorporation of fluorine-containing functional groups is a widely recognized approach to enhance the pharmacological properties of drug candidates.[2][3] Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful bioisostere for the more common methoxy (-OCH3) group, offering distinct advantages in modulating a molecule's potency, selectivity, and pharmacokinetic profile.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethoxy indazoles, comparing their performance with other alternatives and offering insights into the experimental rationale that drives their design.
The Strategic Value of the Trifluoromethoxy Moiety
The trifluoromethoxy group is not merely a fluorinated analog of a methoxy group; its unique electronic and physical properties confer significant benefits in drug design.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes.[4] This increased stability can lead to a longer in vivo half-life and improved bioavailability compared to methoxy-containing counterparts.[4]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4] Its strong electron-withdrawing nature can also alter the pKa of nearby functionalities, influencing binding interactions with target proteins.[4][5]
-
Bioisosteric Replacement: As a bioisostere, the -OCF3 group can replace a methoxy group to overcome metabolic liabilities while maintaining or improving biological activity.[6] This strategy is a cornerstone of lead optimization in drug discovery.[7][8]
Case Study 1: Trifluoromethoxy Indazoles as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[9][10] Indazole derivatives have been extensively explored as kinase inhibitors, and the incorporation of a trifluoromethoxy group has proven to be a successful strategy for enhancing their activity.[9][11][12]
Structure-Activity Relationship Insights
SAR studies on various kinase-inhibiting indazole series have revealed key insights. For instance, in the development of inhibitors for Tpl2 kinase, a critical mediator in inflammatory pathways, modifications at the C3 and C5 positions of the indazole ring were crucial for potency.[11] While specific examples directly comparing methoxy and trifluoromethoxy indazoles are proprietary and often found within patent literature, the general principles of bioisosterism suggest that replacing a metabolically labile methoxy group with a trifluoromethoxy group at a key vector on the indazole scaffold can lead to improved potency and pharmacokinetic properties.
For example, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, substitution on the phenyl ring at the 3-position of the indazole was explored. While a meta-methoxy group led to improved activity, a trifluoromethylphenyl group at the para position resulted in a decrease in activity, highlighting the nuanced effects of fluorine substitution placement.[9]
Comparative Data for Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various substituted indazole derivatives against different kinases, illustrating the impact of substitutions on potency.
| Compound ID | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| 33k | FGFR1 | meta-methoxyphenyl at C3 | 15 | [9] |
| 33g | FGFR1 | para-trifluoromethylphenyl at C3 | ~1000 | [9] |
| 116 | ERK1/2 | 1H-indazole amide derivative | 9.3 ± 3.2 | [13] |
| 117 | ERK1/2 | 1H-indazole amide derivative | 25.8 ± 2.3 | [13] |
| 127 (Entrectinib) | ALK | 3-aminoindazole derivative | 12 | [13] |
| Indazole-pyridine analog | Akt | Heteroaryl-pyridine at C3 | K(i) = 0.16 | [12] |
This table is a compilation of data from multiple sources to illustrate the potency of indazole-based kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay (LANCE Ultra)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Objective: To determine the IC50 value of a test compound (e.g., a trifluoromethoxy indazole derivative) against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Tpl2, ERK1/2)
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds serially diluted in DMSO
-
384-well white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a 2X solution of the kinase and a 2X solution of the ULight™-peptide substrate and ATP in assay buffer.
-
Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate.
-
Add the 2X kinase solution to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Add the 2X ULight™-peptide substrate and ATP solution to initiate the kinase reaction.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a 4X solution of the Europium-labeled anti-phospho-substrate antibody in stop buffer (assay buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Case Study 2: Trifluoromethoxy Indazoles as FAAH Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and is a therapeutic target for pain, inflammation, and anxiety.[14][15][16] Various inhibitor classes have been developed, and the principles of SAR are crucial for achieving potency and selectivity.[17]
Structure-Activity Relationship Insights
While the provided search results do not contain a direct example of a trifluoromethoxy indazole as an FAAH inhibitor, they do highlight the importance of trifluoromethyl ketones as a class of FAAH inhibitors.[14] The trifluoromethyl group in these inhibitors is crucial for their mechanism of action. This suggests that incorporating a trifluoromethoxy group onto an indazole scaffold designed to target FAAH could be a promising strategy. The high lipophilicity of the -OCF3 group could enhance binding in the hydrophobic active site of FAAH, and its metabolic stability would be advantageous.
SAR studies of other FAAH inhibitors have shown that electron-withdrawing groups on aromatic rings can enhance inhibitory activity.[18] The potent electron-withdrawing nature of the trifluoromethoxy group aligns with this principle.
Comparative Data for FAAH Inhibitors
This table presents data for different classes of FAAH inhibitors to provide context for the potency that new scaffolds, such as trifluoromethoxy indazoles, would need to achieve.
| Inhibitor Class | Example Compound | Potency (IC50 or Ki) | Selectivity | Reference |
| Piperidine/piperazine ureas | PF-3845 | Potent and efficacious in vivo | Highly selective for FAAH | [14] |
| Carbamates | URB597 | - | Targets multiple serine hydrolases | [14] |
| Trifluoromethyl ketones | - | Potent | Low selectivity for FAAH | [14] |
| Benzothiazoles | Abbott series | Potent and reversible | Exceptionally selective for FAAH | [14] |
Experimental Protocol: FAAH Activity Assay
Objective: To measure the inhibitory effect of a test compound on FAAH activity using a fluorescent substrate.
Materials:
-
Human recombinant FAAH
-
Fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Test compounds serially diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, FAAH enzyme solution, and test compound (or DMSO for control) to the wells of the microplate.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm).
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Visualizing the Logic: SAR and Experimental Design
Future Directions and Conclusion
The strategic application of the trifluoromethoxy group as a bioisosteric replacement for the methoxy group in the indazole scaffold presents a compelling avenue for the development of novel therapeutics. The predictable enhancements in metabolic stability and lipophilicity make it a valuable tool in overcoming common drug development hurdles.[4] Future research should focus on the synthesis and evaluation of trifluoromethoxy indazole libraries against a broader range of therapeutic targets. Direct head-to-head comparisons with their methoxy analogs in both in vitro and in vivo models will be crucial to definitively quantify the advantages conferred by this "super-halogen" substituent.[5] By leveraging the principles of SAR and modern assay technologies, researchers can continue to unlock the therapeutic potential of this promising chemical space.
References
- BenchChem. Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- BenchChem. A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives.
- ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres.
- PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
- ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- NIH. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
- PubMed. Discovery of indazoles as inhibitors of Tpl2 kinase.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Synthesis and biological evaluation of indazole derivatives | Request PDF.
- Journal of Chemical Health Risks. Vol. 15 No. 2 (2025).
- PNAS. Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
- NIH. Synthesis and Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- PubMed. Synthesis and biological evaluation of indazole derivatives.
- PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
- PubMed. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors.
- NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions.
- PubMed. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors.
- MDPI. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
- MySkinRecipes. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID.
- NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- CSIC. the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles.
- ResearchGate. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase | Request PDF.
- MDPI. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Efficacy of Trifluoromethoxy-Substituted Indazoles: A Comparative Analysis Against Known ALK/ROS1 Kinase Inhibitors
Introduction: The Rise of Indazoles in Kinase Inhibition
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows for key interactions within the ATP-binding pocket of various kinases, leading to the development of several successful anti-cancer therapeutics.[1] This guide focuses on a specific class of indazole derivatives, those bearing a trifluoromethoxy or trifluoromethyl substituent, and evaluates their efficacy in comparison to established kinase inhibitors. Due to the limited publicly available data on 3-bromo-5-(trifluoromethoxy)-1H-indazole, this guide will use a closely related and well-characterized analogue, a 5-(3,5-difluorobenzyl)-1H-indazole derivative (herein referred to as Compound X4), as a representative of this chemical class. Compound X4 has demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1), two clinically relevant receptor tyrosine kinases implicated in non-small cell lung cancer (NSCLC).[3][4][5] This guide will provide a head-to-head comparison of Compound X4 with the established ALK/ROS1 inhibitors Crizotinib, Alectinib, and Lorlatinib.
Comparative Efficacy: A Quantitative Look at Kinase Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values of Compound X4 and known ALK/ROS1 inhibitors.
| Inhibitor | ALK IC50 (nM) | ROS1 IC50 (nM) | Reference(s) |
| Compound X4 | 512 | 766 | [5] |
| Crizotinib | ~50 | 1.7 | [6][7] |
| Alectinib | - | - | [8][9] |
| Lorlatinib | 80 | - | [1] |
| Entrectinib | 12 | 7 | [1] |
Note: Direct comparative IC50 values for Alectinib and Lorlatinib against both ALK and ROS1 in the same experimental setting as Compound X4 were not available in the searched literature. The provided values are from various sources and should be interpreted with caution due to potential differences in assay conditions.
Understanding the Mechanism: The ALK and ROS1 Signaling Pathways
Both ALK and ROS1 are receptor tyrosine kinases that, upon activation by fusion with other genes, can drive oncogenic signaling pathways.[10][11] These pathways promote cell proliferation, survival, and differentiation.[12][13][14] Small molecule inhibitors like the indazole derivatives and their comparators act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade.
ALK Signaling Pathway
Oncogenic ALK fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which contribute to cancer cell growth and survival.[10][12]
Caption: Simplified ALK signaling pathway.
ROS1 Signaling Pathway
Similar to ALK, ROS1 fusion proteins activate multiple downstream pathways, including the PI3K-AKT-mTOR, RAS-MAPK, and STAT3 pathways, leading to uncontrolled cell growth.[15][16][17]
Caption: Simplified ROS1 signaling pathway.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are generalized, yet detailed, methodologies for the key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human ALK or ROS1 kinase domain.
-
Specific peptide substrate for the kinase.
-
Test compounds (e.g., Compound X4, Crizotinib) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®).
-
384-well assay plates.
-
-
Procedure:
-
A solution of the kinase and its specific substrate is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
10 µL of the kinase-substrate solution is added to each well of a 384-well plate.
-
5 µL of the diluted test compound is added to the respective wells. A control with DMSO alone is included.
-
The reaction is initiated by adding 5 µL of ATP solution to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method as per the manufacturer's instructions.
-
The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[18][19]
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.
Detailed Protocol:
-
Cell Lines:
-
NSCLC cell lines harboring ALK or ROS1 rearrangements (e.g., H3122 for ALK, HCC78 for ROS1).
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured, and the data is used to calculate the percentage of cell growth inhibition.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[3]
-
Synthesis of Indazole-Based Kinase Inhibitors: A General Overview
The synthesis of indazole-based kinase inhibitors often involves a multi-step process. A common strategy for the synthesis of 3-amino-1H-indazole derivatives is outlined below.
Caption: A general synthetic route to 3-amino-1H-indazole derivatives.
A key step in the synthesis is the formation of the indazole ring, which can be achieved by reacting a substituted 2-fluorobenzonitrile with hydrazine.[2] Subsequent functionalization, often through cross-coupling reactions like the Suzuki coupling, allows for the introduction of diverse substituents at various positions of the indazole core, enabling the fine-tuning of the compound's inhibitory activity and pharmacokinetic properties.[2]
Conclusion and Future Perspectives
The 5-(3,5-difluorobenzyl)-1H-indazole derivative, Compound X4, demonstrates inhibitory activity against both ALK and ROS1 kinases. While its potency is lower than that of the clinically approved inhibitors Crizotinib and Entrectinib, the indazole scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The trifluoromethoxy and trifluoromethyl groups are known to enhance metabolic stability and cell permeability, properties that are critical for drug efficacy.[20] Further optimization of the indazole core and its substituents could lead to the discovery of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The methodologies and comparative data presented in this guide provide a framework for the continued exploration and development of this promising class of therapeutic agents.
References
-
ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Inhibition of GALNT7 suppresses cell proliferation and invasiveness while elevating cell apoptosis via the inactivation of the AKT pathway in non-small cell lung cancer. (2026, January 20). BMJ Open, 16(1), e099708. [Link]
-
Liu, Y., & Hu, J. (2023). Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy. European Journal of Medicinal Chemistry, 257, 115477. [Link]
-
Xu, S., Wang, L., & Zhu, W. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 153, 108014. [Link]
-
Lee, B., Chern, A., Fu, A. Y., Zhang, A., & Sha, M. Y. (2024). A Highly Sensitive XNA-Based RT-qPCR Assay for the Identification of ALK, RET, and ROS1 Fusions in Lung Cancer. Diagnostics, 14(5), 488. [Link]
-
ROS1 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 22, 2026, from [Link]
-
ALK Pathway - Creative Diagnostics. (n.d.). Retrieved January 22, 2026, from [Link]
-
Adamo, V., & Russo, A. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research, 7(S3), S318–S321. [Link]
-
Palmer, R. H., Vernersson, E., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The international journal of biochemistry & cell biology, 41(12), 2333–2336. [Link]
-
Drilon, A., Jenkins, C., & Iyer, S. (2020). Preclinical activity of ROS1 inhibitors against mutant ROS1 kinases. A,... - ResearchGate. Retrieved January 22, 2026, from [Link]
-
Partner Therapeutics. (2026, January 9). Continued Zenocutuzumab Treatment Beyond Progression Shows Benefit in Patients with NRG1+ Pancreatic Cancer and Cholangiocarcinoma: New Results from the eNRGy Trial Presented at ASCO GI. Retrieved January 22, 2026, from [Link]
-
Weiss, J., et al. (2022). Treatment patterns and outcomes in ALK or ROS1 altered NSCLC: An ATOMIC Registry Study. Journal of Clinical Oncology, 40(16_suppl), 9091. [Link]
-
Yang, Y., et al. (2022). Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models. Journal of Hematology & Oncology, 15(1), 89. [Link]
-
Davies, K. D., & Doebele, R. C. (2013). Molecular Pathways: ROS1 Fusion Proteins in Cancer. Clinical Cancer Research, 19(15), 4040–4045. [Link]
-
Gainor, J. F., & Drilon, A. (2018, August 23). ALK/ROS1-Rearranged NSCLC: Approaching Therapy. Targeted Oncology. Retrieved from [Link]
-
Wang, C., Zhu, M., Long, X., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8613. [Link]
-
Lin, J. J. (2025, June 10). Therapeutic Approaches Targeting ALK, ROS1, RET, TRK and NRG1. Research to Practice. Retrieved from [Link]
-
Lin, J. J., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 26(11), 2634–2645. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Sawa-Makarska, J. (2023). In vitro kinase assay v1. protocols.io. [Link]
-
IC50 values of alectinib and crizotinib. | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
-
Li, W., et al. (2019). The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis. Cancer Medicine, 8(13), 5786–5796. [Link]
-
Anaplastic lymphoma kinase. (2023, December 19). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Lee, B., Chern, A., Fu, A. Y., Zhang, A., & Sha, M. Y. (2024). A Highly Sensitive XNA-Based RT-qPCR Assay for the Identification of ALK, RET, and ROS1 Fusions in Lung Cancer. Diagnostics, 14(5), 488. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
ROS1 pathway and resistance mechanism.Molecular mechanisms of ROS1... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lin, J. J., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer. Clinical Cancer Research, 26(11), 2634–2645. [Link]
-
Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. [Link]
-
ALK gene: MedlinePlus Genetics. (n.d.). Retrieved January 22, 2026, from [Link]
-
ROS1. (2023, November 28). In Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 4. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy and safety of ALK inhibitors in the treatment of ALK‐positive non‐small cell lung cancer: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALK gene: MedlinePlus Genetics [medlineplus.gov]
- 14. ROS1 - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. scirp.org [scirp.org]
A Researcher's Guide to Benchmarking Novel 3-bromo-5-(trifluoromethoxy)-1H-indazole Derivatives in Cellular Assays
This guide provides a comprehensive framework for the preclinical benchmarking of novel investigational compounds derived from the 3-bromo-5-(trifluoromethoxy)-1H-indazole scaffold. Given the prevalence of the indazole core in contemporary kinase inhibitors, this document will proceed under the hypothesis that these derivatives are designed to target protein kinases.[1][2][3] We will outline a systematic approach to evaluate their potency, selectivity, and mechanism of action in relevant cellular contexts.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling you to adapt this framework for your specific compounds and research questions. We will use a hypothetical scenario where we benchmark two novel derivatives, INDZ-1 and INDZ-2 , against a well-established kinase inhibitor.
The Rationale for Cellular Benchmarking
While biochemical assays are invaluable for determining direct enzyme inhibition, they often fail to predict a compound's activity in the complex environment of a living cell.[4] Cellular assays are essential as they provide insights into a compound's ability to cross the cell membrane, engage its target in a physiological setting, and exert a biological effect.[5][6][7] A rigorous cellular benchmarking cascade is crucial for identifying promising lead candidates and eliminating compounds that are likely to fail in later stages of drug development.[4][8]
For this guide, we will hypothesize that our indazole derivatives are designed to target the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in cancer. We will benchmark our hypothetical compounds, INDZ-1 and INDZ-2, against Gefitinib , an FDA-approved EGFR inhibitor.
The Cellular Benchmarking Workflow
A logical and phased approach is critical for efficient and informative benchmarking. The workflow should start with broad, high-throughput assays to assess general effects and then move to more specific, mechanistic studies for promising candidates.
Caption: Simplified EGFR signaling pathway.
Protocol: Western Blot for Phospho-EGFR
-
Cell Culture and Starvation: Grow A549 cells in a 6-well plate to 80% confluency. Serum-starve the cells for 12-18 hours in a serum-free medium.
-
Compound Treatment: Pre-treat the cells with INDZ-1 (e.g., at 0.1, 0.5, and 2.0 µM) and Gefitinib (0.8 µM) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and GAPDH (loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Interpretation: The expected result for an effective on-target inhibitor like INDZ-1 would be a dose-dependent decrease in the phospho-EGFR signal upon EGF stimulation, without a significant change in the total EGFR or GAPDH levels. This would confirm that INDZ-1 engages and inhibits its intended target within the cellular environment.
Tertiary Assay: Selectivity Profile
A critical aspect of a good drug candidate is its selectivity. Inhibiting unintended kinases can lead to off-target toxicity. While a full kinome scan is often outsourced to specialized CROs, it is crucial to understand the importance of this step. The goal is to compare the inhibitory activity of the compound against the primary target versus a panel of other kinases.
Decision Matrix for Candidate Selection
The data from these assays can be integrated into a decision matrix to guide candidate selection.
Caption: Decision matrix for inhibitor candidate selection.
Conclusion and Future Directions
This guide provides a foundational framework for the cellular benchmarking of novel this compound derivatives, using a hypothetical case of EGFR inhibitors. By systematically evaluating anti-proliferative potency, confirming on-target activity, and assessing selectivity, researchers can make data-driven decisions to advance the most promising compounds.
Further studies for a lead candidate would include evaluation in different cell lines (including those with resistance mutations), more complex 3D cell culture models that better mimic in vivo physiology, and ultimately, in vivo efficacy studies in animal models. [5]
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved January 22, 2026, from [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved January 22, 2026, from [Link]
-
Benchmarking substrate-based kinase activity inference using phosphoproteomic data - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (n.d.). Retrieved January 22, 2026, from [Link]
-
3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Comprehensive evaluation of phosphoproteomic-based kinase activity inference - bioRxiv. (n.d.). Retrieved January 22, 2026, from [Link]
-
Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
-
5-Bromo-3-(trifluoromethyl)-1H-indazole - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
A Comparative Spectroscopic Guide to 3-Bromo-5-(trifluoromethoxy)-1H-indazole and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of novel heterocyclic compounds is paramount. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, often undergoes extensive functionalization to modulate its physicochemical and biological properties. Among the myriad of possible substitutions, the introduction of a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position imparts unique electronic and lipophilic characteristics. This guide provides an in-depth spectroscopic comparison of 3-bromo-5-(trifluoromethoxy)-1H-indazole and its analogs, offering a foundational reference for their characterization.
The Spectroscopic Fingerprint: A Multi-Technique Approach
The structural elucidation of these indazole analogs relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is the cornerstone of structural characterization for these molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise arrangement of atoms and the electronic effects of the substituents.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the indazole ring system. The chemical shifts are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents.
-
N-H Proton: The proton attached to the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position of which is sensitive to solvent and concentration.
-
Aromatic Protons: The protons on the benzene portion of the indazole ring resonate in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern dictates the multiplicity and coupling constants of these signals. For a 5-substituted indazole, we expect to see distinct signals for the H-4, H-6, and H-7 protons. The electron-withdrawing trifluoromethoxy group at C-5 will deshield the adjacent protons (H-4 and H-6), causing them to appear at a higher chemical shift compared to an unsubstituted indazole.
-
Influence of Substituents:
-
3-Bromo vs. 3-Chloro: The halogen at the 3-position will have a modest influence on the aromatic protons, with bromine and chlorine exerting similar electronic effects.
-
5-Trifluoromethoxy vs. 5-Methoxy: The strongly electron-withdrawing trifluoromethoxy group will cause a significant downfield shift of the H-4 and H-6 protons compared to the electron-donating methoxy group.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.
-
C-3 Carbon: The carbon bearing the halogen (bromine or chlorine) will be significantly influenced by the halogen's electronegativity.
-
C-5 Carbon: The carbon attached to the trifluoromethoxy or methoxy group will show a characteristic chemical shift. The trifluoromethoxy group will cause this carbon to resonate at a downfield position.
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment
For compounds containing the trifluoromethoxy group, ¹⁹F NMR is a powerful tool. It provides a direct signal for the fluorine atoms, and its chemical shift is highly sensitive to the electronic environment of the substituent. The trifluoromethoxy group typically appears as a singlet in the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
N-H Stretch: A characteristic broad absorption band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indazole ring.
-
C-F Stretches: Strong absorption bands in the region of 1000-1300 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethoxy group.
-
Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching.
-
C=C and C=N Stretches: Bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic and pyrazole rings.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotopic Pattern: For compounds containing bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed due to the presence of the ⁷⁹Br and ⁸¹Br isotopes[1][2]. For chlorine-containing compounds, the M+2 peak will have an intensity of approximately one-third of the molecular ion peak[1][2].
-
Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indazoles involve the loss of HCN and cleavage of the substituent groups.
Comparative Data Analysis
To illustrate the spectroscopic differences between these analogs, the following tables summarize the expected and experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound (Predicted) | 3-Chloro-1H-indazole (Experimental)[3] | 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole (Experimental) |
| NH | ~13.5 (br s) | ~13.0 (br s) | N/A (Tosylated) |
| H-4 | ~7.8 (d) | ~7.8 (d) | 8.22 (m) |
| H-6 | ~7.4 (dd) | ~7.2 (t) | 7.76 (m) |
| H-7 | ~7.7 (d) | ~7.6 (d) | 7.89 (m) |
| Other | 4.48 (q, OCH₂), 1.44 (t, CH₃), 7.22 (d, Tosyl), 7.76 (d, Tosyl), 2.35 (s, Tosyl CH₃) |
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 1H-Indazole (Experimental)[4] | 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole (Experimental) |
| C-3 | ~115 | 134.77 | 161.05 |
| C-3a | ~140 | 123.13 | 130.42 |
| C-4 | ~118 | 120.96 | 118.53 (q) |
| C-5 | ~148 (q) | 120.86 | 126.64 (q) |
| C-6 | ~115 | 126.80 | 126.84 (q) |
| C-7 | ~112 | 109.71 | 114.76 |
| C-7a | ~142 | 140.01 | 144.13 |
| -OCF₃ | ~121 (q) | - | 124.09 (q, CF₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 1H-Indazole (Experimental)[4] |
| N-H Stretch | 3100-3400 (broad) | 3148 |
| Aromatic C-H Stretch | >3000 | - |
| C=C, C=N Stretch | 1450-1620 | 1619 |
| C-F Stretch | 1000-1300 (strong) | - |
| C-Br Stretch | 500-600 | - |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass (M⁺) | Key Fragmentation |
| This compound | C₈H₄BrF₃N₂O | 280.9486 | [M-H]⁺, [M-Br]⁺, [M-OCF₃]⁺ |
| 3-Chloro-1H-indazole | C₇H₅ClN₂ | 152.0141 | [M-H]⁺, [M-Cl]⁺, [M-HCN]⁺ |
| 3-Ethoxy-1-tosyl-5-(trifluoromethyl)-1H-indazole | C₁₇H₁₅F₃N₂O₃S | 398.0759 | [M-Tosyl]⁺, [M-CF₃]⁺ |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the indazole analog.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of fluorine chemical shifts.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF mass analyzer to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm its m/z value.
-
Analyze the isotopic pattern to confirm the presence of bromine or chlorine.
-
Propose structures for the major fragment ions.
-
Visualizing the Workflow and Structural Relationships
To further clarify the process of spectroscopic analysis and the relationships between the different analogs, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic characterization of indazole analogs.
Caption: Correlation of structural features with their corresponding spectroscopic techniques.
Caption: A logical decision tree for differentiating indazole analogs based on key spectroscopic data.
Conclusion
The spectroscopic characterization of this compound and its analogs is a systematic process that relies on the careful acquisition and interpretation of NMR, IR, and MS data. By understanding the influence of each substituent on the spectroscopic fingerprint, researchers can confidently elucidate the structures of these important molecules. This guide provides a foundational framework and comparative data to aid in this critical aspect of chemical research and drug development. The provided protocols and visualizations serve as practical tools to streamline the characterization process and ensure the integrity of the structural assignments.
References
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
-
Wiley-VCH 2007 - Supporting Information. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
mass spectra - the M+2 peak - Chemguide. [Link]
Sources
- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: The Case of 3-bromo-5-(trifluoromethoxy)-1H-indazole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven comparison of in vitro assays for target validation, using the novel compound 3-bromo-5-(trifluoromethoxy)-1H-indazole as a case study. While the specific targets of this molecule are yet to be fully elucidated, its indazole core is a well-established scaffold in numerous kinase inhibitors, making a kinase-centric validation strategy a logical and powerful starting point.[1][2]
This document eschews a rigid template, instead adopting a tiered, logical workflow that mirrors the decision-making process in a drug discovery lab. We will move from broad, initial screening to precise, mechanistic validation, emphasizing not just the "how" but the critical "why" behind each experimental choice.
The Logic of Target Validation: A Tiered Approach
Effective target validation is a process of building a fortress of evidence around a hypothesis. For a potential kinase inhibitor, this means demonstrating direct, potent, and selective interaction with the target kinase, and linking that interaction to a measurable effect in a biological context. Our approach is structured in three tiers, moving from high-throughput biochemical screening to detailed biophysical and cell-based characterization.
Caption: A logical workflow for validating a novel kinase inhibitor, moving from broad screening to specific cellular confirmation.
Tier 1: Is It a Kinase Inhibitor? — Biochemical Assays
The foundational step is to determine if this compound directly inhibits the enzymatic activity of any kinases. This is best achieved through cell-free biochemical assays, which provide a controlled environment to measure the direct interaction between the compound and purified enzymes.[3]
The most common strategy is to perform a high-throughput screen against a large panel of purified kinases.[4] This provides a broad overview of the compound's activity and identifies initial "hits" for further investigation.[4] The choice of assay technology at this stage is critical.
| Assay Type | Principle | Advantages | Disadvantages | Best For... |
| Radiometric Assays | Measures the incorporation of radioactively labeled phosphate ([γ-32P]-ATP or [γ-33P]-ATP) into a substrate.[5] | Gold standard for sensitivity and directness; not easily confounded by compound fluorescence/absorbance.[5] | Requires handling of radioactive materials, specialized equipment, and is lower throughput. | Validating primary hits with high accuracy; studying kinases with low activity or autophosphorylation.[5] |
| Fluorescence-Based (e.g., TR-FRET) | Uses fluorescently labeled antibodies or substrates to detect phosphorylation via Förster Resonance Energy Transfer. | High throughput, non-radioactive, homogeneous ("mix-and-read") format. | Susceptible to interference from fluorescent compounds; requires specific reagents for each target. | High-throughput screening (HTS) campaigns and primary hit identification.[3] |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] | High sensitivity, broad applicability to any kinase, resistant to compound interference.[4][6] | Indirect measurement; multi-step process can be more time-consuming than FRET. | Broad kinase panel screening and determining inhibitor potency (IC₅₀ values).[4][6] |
Protocol Spotlight: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol outlines the validation of a primary "hit" kinase identified from a broad panel screen.
-
Reagent Preparation:
-
Prepare a 2X solution of the purified target kinase in kinase reaction buffer.
-
Prepare a 2X solution of the kinase-specific substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate and comparable IC₅₀ values.[5]
-
Serially dilute this compound in DMSO, then further dilute in reaction buffer to create a 4X concentration range (e.g., from 1 nM to 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the 4X compound dilution (or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4]
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Tier 2: Does It Truly Bind? — Biophysical Assays
An IC₅₀ value from a biochemical assay demonstrates functional inhibition, but it does not directly prove binding. Biophysical assays are essential to confirm a direct interaction between the compound and the target protein and to accurately quantify the binding affinity (KD).
| Assay Type | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over the surface and binds. | KD (affinity), kon (association rate), koff (dissociation rate).[7] | Real-time, label-free, provides detailed kinetic information.[7] | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Gold standard for thermodynamics; label-free, in-solution measurement. | Requires larger amounts of pure protein; lower throughput than SPR. |
Workflow Spotlight: Surface Plasmon Resonance (SPR)
Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.
Tier 3: Does It Work in a Cell? — Cell-Based Assays
Confirming that this compound can engage its target within the complex environment of a living cell is the most critical validation step.[8][9] Cell-based assays provide this physiologically relevant context, assessing not just target binding but also the downstream consequences of that binding.[8][9]
| Assay Type | Principle | Advantages | Disadvantages | Best For... |
| Target Phosphorylation (Western Blot) | Uses phospho-specific antibodies to measure the autophosphorylation of the target kinase in cells treated with the compound. | Directly measures inhibition of the target's activity in its native environment.[4] | Low throughput, semi-quantitative, requires high-quality antibodies. | Confirming on-target activity for receptor tyrosine kinases or kinases with known autophosphorylation sites. |
| Downstream Substrate Phosphorylation (Western Blot / ELISA) | Measures the phosphorylation level of a known, direct substrate of the target kinase. | Confirms inhibition of the signaling pathway immediately downstream of the target.[4][10] | Requires a well-characterized pathway and specific phospho-antibodies. | Validating that target inhibition leads to the desired biological effect on the signaling cascade. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Measures the amount of soluble protein remaining after heating cells. | Directly demonstrates target engagement in living cells or cell lysates without requiring specific antibodies. | Can be technically challenging; not suitable for all proteins. | Confirming that the compound binds to the intended target in an un-engineered cellular environment. |
| Phenotypic Assays | Measures a functional cellular outcome, such as cell proliferation, apoptosis, or migration.[10] | Provides the most physiologically relevant data on the compound's overall effect.[9] | Indirect; the observed phenotype could be due to off-target effects. | Linking target inhibition to a desired anti-cancer or therapeutic outcome. |
Protocol Spotlight: Western Blot for Downstream Substrate Phosphorylation
Let's assume our target is "Kinase X" which is known to phosphorylate "Substrate Y" at Serine 123.
Caption: A model pathway where the compound inhibits Kinase X, preventing the phosphorylation of Substrate Y.
-
Cell Culture and Treatment:
-
Culture a cell line known to have an active Kinase X signaling pathway.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe one membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y, Ser123).
-
Probe a second, identical membrane with an antibody for total Substrate Y to serve as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio provides strong evidence of on-target pathway inhibition in a cellular context.
-
Conclusion: An Integrated and Self-Validating System
The validation of a potential drug target is not a linear checklist but an integrated, logical progression. By employing a tiered approach that combines broad biochemical screening, precise biophysical characterization, and physiologically relevant cell-based assays, researchers can build a robust and trustworthy case for the mechanism of action of novel compounds like this compound. Each tier serves to validate the findings of the previous one, creating a self-reinforcing loop of evidence that is essential for making confident decisions in the complex landscape of drug discovery.
References
-
Krysiak, J., & Breitenlechner, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 797. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
IRBM. (n.d.). Biochemical & Cell-based Assays. [Link]
-
Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20268-20273. [Link]
-
Lounnas, V., et al. (2013). Validation of different virtual screening methods for the kinase test set of the DUD-E database. Journal of Molecular Graphics and Modelling, 44, 156-169. [Link]
-
Wang, J., & Zhang, K. Y. (2011). Identification and validation of protein targets of bioactive small molecules. Acta Pharmacologica Sinica, 32(12), 1439-1445. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole. [Link]
-
Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5673. [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. irbm.com [irbm.com]
A Comparative Guide to the Cross-Reactivity of BTI-1, a Novel 3-bromo-5-(trifluoromethoxy)-1H-indazole Derivative Targeting EGFR
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the selectivity profile of a novel indazole derivative, BTI-1. We will explore the critical importance of cross-reactivity studies in the context of kinase inhibitor development, presenting supporting experimental data and detailed protocols to offer a comprehensive framework for evaluation.
The Rationale for Selectivity: Why Cross-Reactivity Matters for Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[1] Many such compounds have advanced into clinical trials and onto the market for the treatment of various cancers.[2] Our compound of interest, 3-bromo-5-(trifluoromethoxy)-1H-indazole (hereafter referred to as BTI-1), was designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in multiple cancers.[3]
The strategic inclusion of the trifluoromethoxy (-OCF3) group in BTI-1 is intended to enhance metabolic stability and membrane permeability, properties that are critical for developing a viable drug candidate.[4] However, the ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome. This conservation presents a significant challenge: the risk of off-target inhibition, where a compound inhibits kinases other than its intended target. Such cross-reactivity can lead to unexpected toxicities or even produce confounding polypharmacology, clouding the true mechanism of action.[5] Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of its preclinical evaluation.
This guide compares the inhibitory activity of BTI-1 against its primary target, EGFR, with its activity against a panel of clinically relevant off-target kinases. We provide the experimental framework and data necessary to objectively assess its selectivity profile.
Comparative Inhibitory Activity of BTI-1
To quantify the selectivity of BTI-1, its inhibitory activity (IC50) was determined against its primary target, EGFR (wild-type), and a panel of nine other kinases. The panel was strategically chosen to include closely related family members (HER2, HER4), a common resistance mutant (EGFR T790M), downstream signaling kinases (MEK1, AKT1), and other representative tyrosine and serine/threonine kinases.
The data presented below was generated using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for measuring kinase activity by quantifying ADP production.[6] For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[7] To provide a comprehensive picture, we performed the assays under two conditions: at a low ATP concentration approximating the Michaelis constant (Km) for each kinase and at a high, physiologically relevant concentration (1 mM).
Table 1: Kinase Inhibitory Profile of BTI-1 at Low ATP Concentration (Km)
| Kinase Target | Kinase Family | ATP (Km, µM) | BTI-1 IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | Tyrosine Kinase | 2 | 5.2 | 1 |
| EGFR (T790M) | Tyrosine Kinase | 3 | 15.6 | 3 |
| HER2/ErbB2 | Tyrosine Kinase | 5 | 48.9 | 9.4 |
| HER4/ErbB4 | Tyrosine Kinase | 4 | 254.8 | 49 |
| SRC | Tyrosine Kinase | 8 | 832.0 | 160 |
| ABL1 | Tyrosine Kinase | 10 | >10,000 | >1923 |
| MEK1 | Ser/Thr Kinase | 50 | >10,000 | >1923 |
| AKT1 | Ser/Thr Kinase | 15 | >10,000 | >1923 |
| CDK2 | Ser/Thr Kinase | 40 | >10,000 | >1923 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Kinase Inhibitory Profile of BTI-1 at High ATP Concentration (1 mM)
| Kinase Target | Kinase Family | ATP (mM) | BTI-1 IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | Tyrosine Kinase | 1 | 110.5 | 1 |
| EGFR (T790M) | Tyrosine Kinase | 1 | 353.6 | 3.2 |
| HER2/ErbB2 | Tyrosine Kinase | 1 | 1215.5 | 11 |
| HER4/ErbB4 | Tyrosine Kinase | 1 | >10,000 | >90 |
| SRC | Tyrosine Kinase | 1 | >10,000 | >90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expert Interpretation:
The data reveals that BTI-1 is a potent inhibitor of wild-type EGFR, with an IC50 in the single-digit nanomolar range when assayed at the ATP Km. As expected, the IC50 values for all susceptible kinases increased significantly when tested at the high, physiological ATP concentration of 1 mM, which competes with the inhibitor for the binding site.[8] This underscores the importance of conducting assays under conditions that mimic the cellular environment to gain a more accurate prediction of a compound's activity in vivo.[9]
BTI-1 demonstrates good selectivity against EGFR. It is only 3-fold less potent against the common T790M resistance mutation, suggesting it may have utility in overcoming this resistance mechanism.[10] The selectivity over the closely related HER2 kinase is approximately 10-fold, classifying BTI-1 as a selective, rather than a dual, EGFR/HER2 inhibitor.[11] Its selectivity against more distant kinases like SRC, ABL1, and the serine/threonine kinases is excellent, indicating a low probability of off-target effects mediated by these enzymes.
Visualizing the Biological Context and Experimental Design
To better understand the implications of selectivity, it is crucial to visualize both the biological pathway being targeted and the experimental workflow used for assessment.
EGFR Signaling Pathway and BTI-1's Targets
The EGFR signaling pathway is a complex cascade that regulates cell growth and proliferation.[12] BTI-1 is designed to inhibit EGFR at the cell surface, thereby blocking downstream signaling through pathways like the Ras-MAPK and PI3K-Akt cascades. The diagram below illustrates this concept, highlighting the intended on-target and potential off-targets evaluated in our panel.
Caption: EGFR signaling pathway with BTI-1's intended and off-target interactions.
Workflow for Kinase Selectivity Profiling
A systematic approach is required to move from a primary hit to a well-characterized lead compound. The workflow below outlines the logical progression of experiments for assessing kinase inhibitor selectivity.
Caption: Experimental workflow for characterizing the selectivity of a kinase inhibitor.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a step-by-step method for determining the IC50 value of a test compound against a specific kinase using the Promega ADP-Glo™ Kinase Assay system.
Objective: To measure the concentration-dependent inhibition of a target kinase by BTI-1 and calculate its IC50 value.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
BTI-1 (test inhibitor), dissolved in 100% DMSO
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP, Ultra-Pure (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Serial Dilution Preparation: a. Prepare a 100X stock of the highest concentration of BTI-1 to be tested (e.g., 1 mM) in 100% DMSO. b. Perform a 10-point, 1:3 serial dilution in 100% DMSO. This will be the "Compound Plate". Include a DMSO-only well for the "no inhibitor" control.
-
Kinase Reaction Setup (5 µL total volume): a. This protocol is for a 384-well plate format. All additions should be performed on ice. b. Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme to ensure the reaction is in the linear range (typically <30% ATP consumption). c. Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be 2X the desired final concentration (e.g., prepare a 20 µM solution for a final concentration of 10 µM). d. Transfer 0.05 µL of the serially diluted compounds (from step 1) to the appropriate wells of the 384-well assay plate. This results in a 1% final DMSO concentration. e. Add 2.5 µL of the 2X Kinase/Substrate mix to each well. f. To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Kinase Reaction Incubation: a. Briefly mix the plate on a plate shaker. b. Incubate the plate at room temperature (e.g., 23°C) for 60 minutes. The time should be consistent and within the determined linear range of the enzyme.
-
ADP Detection (First Step): a. Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[3] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence (Second Step): a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.[3] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Convert the raw luminescence units (RLU) to percent inhibition relative to the high (DMSO only, 0% inhibition) and low (no enzyme, 100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Self-Validation and Causality: The inclusion of both "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls is critical for self-validation. It establishes the dynamic range of the assay for each plate. The dose-dependent nature of the inhibition provides confidence that the observed effect is directly caused by the compound. Performing this experiment at different ATP concentrations further validates the mechanism, as a competitive inhibitor's IC50 will shift with ATP concentration.[7]
Conclusion
The comprehensive evaluation of this compound (BTI-1) demonstrates its potential as a selective EGFR inhibitor. The cross-reactivity profiling, conducted using robust biochemical assays, reveals a favorable selectivity window against closely related kinases and excellent specificity against a broader panel of off-targets. This guide provides a clear, data-supported framework for such an evaluation, emphasizing the importance of experimental design, including the critical role of ATP concentration in data interpretation. By following a logical workflow from initial screening to detailed off-target analysis, researchers can build a strong, scientifically sound case for the advancement of promising drug candidates like BTI-1.
References
- Grokipedia. (2026). Trifluoromethoxy group.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. (n.d.). NIH. Retrieved from [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). MDPI. Retrieved from [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021, June 1). PMC. Retrieved from [Link]
-
EGFR signaling pathway in breast cancers. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). RSC Publishing. Retrieved from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023, January 31). MDPI. Retrieved from [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved from [Link]
-
EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro kinase assay [protocols.io]
Safety Operating Guide
Navigating the Disposal of 3-bromo-5-(trifluoromethoxy)-1H-indazole: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratory professionals can ensure the safe and compliant disposal of this research chemical.
The molecular structure of this compound, which includes bromine and a trifluoromethoxy group, places it in the category of halogenated organic compounds. This classification is critical as it dictates the specific waste stream and disposal procedures required to prevent environmental contamination and ensure personnel safety.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is essential to ground our procedures in the foundational principles of laboratory safety and hazardous waste management. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[1] This plan should include standard operating procedures for the safe handling, storage, and disposal of all chemicals.[1] Furthermore, the Environmental Protection Agency (EPA) provides comprehensive regulations for the management of hazardous waste from its point of generation to its final disposal.[2][3]
A crucial first step in waste management is accurate hazard identification. Employers are required to maintain safety data sheets (SDS) for all hazardous chemicals and ensure they are readily accessible to laboratory employees.[4] The SDS for a similar compound, 5-bromo-3-trifluoromethyl-1H-indazole, though not identical, provides valuable insights into the general hazards associated with brominated and fluorinated indazoles, which include potential skin, eye, and respiratory irritation.[5][6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure that appropriate PPE is worn. This includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Laboratory Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent dermal contact.
-
Closed-toe Shoes: To protect the feet from spills.[7]
2. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal. Due to its chemical structure, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][9]
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecules and to prevent the formation of toxic byproducts.[8] Mixing halogenated waste with non-halogenated waste can contaminate the entire container, leading to more complex and costly disposal procedures.[10]
3. Waste Container Labeling and Management:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound".[9][10] Avoid using abbreviations or chemical formulas.[9]
-
Container Integrity: Use a designated, chemically resistant container that can be securely closed.[11] Keep the container closed at all times except when adding waste to prevent the release of vapors.[9][11]
-
Location: Store the waste container in a well-ventilated area, such as a fume hood, and away from incompatible materials like strong oxidizing agents.[7][12][13]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must also be disposed of properly.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
Disposal: After decontamination, the container can often be disposed of as non-hazardous waste. However, institutional policies may vary, so it is crucial to consult your organization's specific guidelines.
5. Final Disposal:
The ultimate disposal of the hazardous waste must be handled by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Regulatory Compliance: The entire process, from waste generation to final disposal, is regulated by the EPA's Resource Conservation and Recovery Act (RCRA). Adherence to these regulations is a legal requirement.
Key Safety and Disposal Information Summary
| Parameter | Guideline | Rationale |
| Chemical Classification | Halogenated Organic Compound | Contains bromine and fluorine, dictating the need for a specific waste stream. |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | Based on data for structurally similar compounds.[6][13] |
| Required PPE | Safety goggles, lab coat, nitrile gloves, closed-toe shoes. | To prevent personal exposure to the chemical.[7] |
| Waste Container | Designated, labeled "Halogenated Organic Waste" container. | To ensure proper segregation and disposal.[7][8][9] |
| Disposal Method | Incineration at a licensed hazardous waste facility. | To ensure complete destruction of the halogenated compound.[8] |
| Spill Cleanup | Absorb with an inert material and place in the halogenated waste container. | To contain the spill and prevent further contamination. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
PubChem. 5-Bromo-7-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Oreate AI Blog. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]
-
Defense Technical Information Center. The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet [chemicalbook.com]
- 6. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hscprep.com.au [hscprep.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Researcher's Guide to Handling 3-bromo-5-(trifluoromethoxy)-1H-indazole: Personal Protective Equipment, Operational Protocols, and Disposal
As a novel heterocyclic compound, 3-bromo-5-(trifluoromethoxy)-1H-indazole presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While comprehensive toxicological data for this specific molecule is not yet available, a critical assessment of its structural motifs—a halogenated aromatic ring and a trifluoromethoxy group—necessitates a cautious and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be predicated on the known hazards of analogous chemical structures. The primary concerns stem from the potential for skin and eye irritation, respiratory tract irritation, and unknown systemic toxicity upon ingestion or inhalation. Structurally related compounds, such as other brominated and trifluoromethylated indazoles, are classified as irritants and are harmful if swallowed or inhaled. Therefore, it is prudent to handle this compound with a high degree of caution.
A crucial first step in any laboratory procedure is a thorough hazard assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace to determine if hazards are present that necessitate the use of Personal Protective Equipment (PPE)[1][2]. This assessment should be documented and readily available to all laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive PPE strategy is required to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection when handling this compound. In situations where there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure, a face shield should be worn in conjunction with goggles[3][4][5]. Standard safety glasses do not provide adequate protection against chemical splashes[4][5].
Skin and Body Protection: A flame-resistant lab coat is mandatory to protect against splashes and spills. It is also essential to wear long pants and closed-toe shoes to ensure no skin is exposed[6]. For handling larger quantities or in situations with a higher risk of exposure, a chemically resistant apron over the lab coat is recommended.
Hand Protection: Given that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, selecting the right gloves is critical[7]. Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals, including solvents and limited exposure to acids and bases[3]. However, for prolonged handling or in situations with a high risk of immersion, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations for halogenated aromatic compounds. Double gloving can provide an additional layer of protection, especially during weighing and transfer operations.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes from hazardous materials[5]. |
| Face Protection | Face Shield (used with goggles) | Provides broader protection for the face from splashes[3][4]. |
| Body Protection | Flame-Resistant Lab Coat | Shields skin and clothing from chemical spills[8]. |
| Hand Protection | Nitrile Gloves | Offers good resistance to a variety of chemicals for incidental contact[3]. |
| Footwear | Closed-toe shoes | Prevents exposure from spills on the floor. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step guide outlines the key operational procedures.
Engineering Controls: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. The fume hood provides a controlled environment that protects the user from airborne hazards[8].
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that all necessary PPE is worn correctly. All work with the solid compound or its solutions must be performed in a chemical fume hood.
-
Weighing and Transfer: To minimize the generation of dust, weigh the solid compound on weighing paper or in a tared container within the fume hood. Use a spatula for transfers.
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure and that any potential pressure buildup can be safely vented.
-
Workup and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and absorbent pads, should be placed in a dedicated, labeled hazardous waste container. Liquid waste, such as reaction mixtures and chromatography solvents, should be collected in a separate, labeled hazardous waste container. It is imperative not to mix incompatible waste streams.
Disposal Procedures: All chemical waste must be disposed of through a licensed professional waste disposal service[7]. Follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Sources
- 1. osha.gov [osha.gov]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. hsa.ie [hsa.ie]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. afgsci.com [afgsci.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet [chemicalbook.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. angenechemical.com [angenechemical.com]
- 22. uwyo.edu [uwyo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
